molecular formula C37H50N6O13S4 B15557179 BP Fluor 555 Azide

BP Fluor 555 Azide

Número de catálogo: B15557179
Peso molecular: 915.1 g/mol
Clave InChI: ORORIIIFUOHIAV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BP Fluor 555 Azide is a useful research compound. Its molecular formula is C37H50N6O13S4 and its molecular weight is 915.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C37H50N6O13S4

Peso molecular

915.1 g/mol

Nombre IUPAC

(2E)-3-[6-(3-azidopropylamino)-6-oxohexyl]-2-[(E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3-methyl-1-(3-sulfopropyl)indole-5-sulfonate

InChI

InChI=1S/C37H50N6O13S4/c1-36(2)29-25-27(59(51,52)53)14-16-31(29)42(21-9-23-57(45,46)47)33(36)11-7-12-34-37(3,18-6-4-5-13-35(44)39-19-8-20-40-41-38)30-26-28(60(54,55)56)15-17-32(30)43(34)22-10-24-58(48,49)50/h7,11-12,14-17,25-26H,4-6,8-10,13,18-24H2,1-3H3,(H4-,39,44,45,46,47,48,49,50,51,52,53,54,55,56)

Clave InChI

ORORIIIFUOHIAV-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

BP Fluor 555 Azide: A Comprehensive Technical Guide to its Core Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles, applications, and experimental considerations for BP Fluor 555 Azide (B81097), a bright, orange-fluorescent dye integral to modern bioconjugation and molecular labeling.

Core Principle: Bioorthogonal Labeling via Click Chemistry

BP Fluor 555 Azide is a highly water-soluble and photostable fluorescent probe functionalized with an azide group (-N₃).[1][2][3] The fundamental principle behind its utility lies in its ability to participate in bioorthogonal "click chemistry" reactions. These reactions are characterized by their high specificity, efficiency, and biocompatibility, allowing for the precise labeling of target molecules in complex biological systems without interfering with native biochemical processes.[4][5]

The azide moiety of this compound serves as a chemical handle for covalent ligation to molecules containing a complementary alkyne functional group. This reaction, a type of Huisgen 1,3-dipolar cycloaddition, forms a stable triazole linkage.[1][2][3] Two primary modalities of this reaction are employed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and widely used method employs a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1][2] The reaction is robust and proceeds under mild, aqueous conditions.[5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC utilizes a strained cyclooctyne (B158145) derivative. The inherent ring strain of the cyclooctyne significantly accelerates the reaction with the azide, obviating the need for a metal catalyst.[1][2][4]

The exceptional brightness and photostability of the BP Fluor 555 core make it an ideal choice for the detection of low-abundance targets in various fluorescence-based applications.[1][2] Its fluorescence is also notably insensitive to pH variations between 4 and 10, ensuring reliable performance under diverse experimental conditions.[1][2][3]

Data Presentation: Photophysical and Chemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex) 555 nm[1]
Emission Maximum (λem) 572 nm[1]
Molar Extinction Coefficient (ε) 155,000 cm⁻¹M⁻¹[1]
Molecular Weight ~915.1 g/mol [1]
Molecular Formula C₃₇H₅₀N₆O₁₃S₄[1]
Solubility Water, DMSO, DMF[1]
Storage Conditions -20°C, protected from light[1]

Experimental Protocols

The following sections provide detailed methodologies for the two primary bioconjugation strategies involving this compound. These protocols are intended as a starting point and may require optimization for specific applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol describes the labeling of a protein containing a terminal alkyne with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines like Tris.

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMF or DMSO).

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein with a 4-10 molar excess of this compound.

    • To a separate tube, pre-mix the CuSO₄ solution and THPTA ligand solution in a 1:2 molar ratio and let it stand for a few minutes to form the copper-ligand complex.

    • Add the copper-ligand complex to the protein-azide mixture. A final copper concentration of 0.25-1 mM is typically sufficient.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of approximately 5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

  • Purification:

    • Remove the unreacted this compound and other small molecules by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.

    • Collect the fractions containing the fluorescently labeled protein.

  • Characterization and Storage:

    • Determine the degree of labeling by measuring the absorbance of the protein and the dye.

    • Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell Labeling

This protocol outlines the labeling of a biomolecule containing a strained cyclooctyne (e.g., DBCO) with this compound in a live cell context.

Materials:

  • Cells expressing or incorporating a cyclooctyne-modified biomolecule.

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS) or other imaging buffer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a biocompatible solvent like DMSO.

  • Cell Labeling:

    • Wash the cells containing the cyclooctyne-modified target molecule with pre-warmed PBS or culture medium to remove any interfering substances.

    • Dilute the this compound stock solution in pre-warmed culture medium to the desired final concentration (typically in the low micromolar range, to be optimized for the specific cell type and target).

    • Add the this compound-containing medium to the cells.

  • Incubation:

    • Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 30-60 minutes, protected from light. The optimal incubation time may vary.

  • Washing and Imaging:

    • Remove the labeling medium and wash the cells several times with pre-warmed PBS or imaging buffer to remove any unbound dye.

    • The cells are now ready for fluorescence imaging using a microscope equipped with appropriate filters for the excitation and emission wavelengths of BP Fluor 555.

Mandatory Visualizations

The following diagrams illustrate the chemical reactions and experimental workflows described in this guide.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne-Biomolecule Alkyne-Biomolecule Reaction_Mixture Reaction Mixture (Incubate) Alkyne-Biomolecule->Reaction_Mixture BP_Fluor_555_Azide BP_Fluor_555_Azide BP_Fluor_555_Azide->Reaction_Mixture CuSO4 CuSO4 Catalyst_Complex Catalyst_Complex CuSO4->Catalyst_Complex THPTA_Ligand THPTA_Ligand THPTA_Ligand->Catalyst_Complex Sodium_Ascorbate Sodium_Ascorbate Sodium_Ascorbate->Reaction_Mixture Purification Purification (e.g., SEC) Reaction_Mixture->Purification Click Reaction Catalyst_Complex->Reaction_Mixture Labeled_Biomolecule BP Fluor 555-Labeled Biomolecule Purification->Labeled_Biomolecule Removal of excess dye

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants Reactants Cyclooctyne-Biomolecule Cyclooctyne- Biomolecule Live_Cell_Incubation Live Cell Incubation Cyclooctyne-Biomolecule->Live_Cell_Incubation BP_Fluor_555_Azide BP_Fluor_555_Azide BP_Fluor_555_Azide->Live_Cell_Incubation Washing Wash to Remove Unbound Dye Live_Cell_Incubation->Washing Strain-Promoted Click Reaction Fluorescence_Imaging Fluorescence Imaging Washing->Fluorescence_Imaging

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

BP Fluor 555 Azide: A Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties and common applications of BP Fluor 555 Azide (B81097), a bright, water-soluble, and photostable orange fluorescent dye. This document is intended to serve as a comprehensive resource for researchers utilizing this fluorophore in a variety of scientific applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.

Core Spectral and Photophysical Properties

BP Fluor 555 Azide is optimally excited by the 532 nm or 555 nm laser lines and can be visualized using filter sets designed for tetramethylrhodamine (B1193902) (TRITC).[1][2] Its fluorescence is characterized by high brightness and notable photostability, making it well-suited for the detection of low-abundance targets.[1][2][3] Furthermore, conjugates of BP Fluor 555 exhibit pH insensitivity across a broad range from pH 4 to 10, ensuring reliable performance in diverse experimental conditions.[1][2][4]

The key spectral and photophysical parameters of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex) 555 nm[1]
Emission Maximum (λem) 572 nm[1]
Molar Extinction Coefficient (ε) 155,000 cm-1M-1[1]
Fluorescence Quantum Yield (Φ) ~0.14[5][6]
Recommended Laser Lines 532 nm, 555 nm[1][2]
Recommended Filter Set TRITC[1][2]
Solubility Water, DMSO, DMF[1]

Note: The fluorescence quantum yield is based on the value reported for the structurally similar BP Fluor 555 active ester and AF 555 azide.[5][6]

Experimental Protocols: Labeling Biomolecules via Click Chemistry

This compound is functionalized with an azide group, enabling its covalent attachment to biomolecules containing a terminal alkyne or a strained cyclooctyne. This is achieved through a highly specific and bioorthogonal reaction known as "click chemistry".[1][2] The two primary methods for this conjugation are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for labeling alkyne-modified biomolecules (e.g., proteins, nucleic acids) with this compound. Optimization may be required for specific applications.

Materials:

Procedure:

  • Preparation of the Reaction Mixture:

    • Dissolve the alkyne-modified biomolecule in deionized water in a suitable reaction vessel.

    • Add 2 M triethylammonium acetate buffer to a final concentration of 0.2 M.

    • Add DMSO to the reaction mixture.

    • Add the desired amount of this compound stock solution (e.g., 10 mM in DMSO) and vortex to mix.

  • Initiation of the Click Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture and vortex briefly.

    • Degas the solution by bubbling with an inert gas for approximately 30 seconds to remove oxygen, which can inhibit the reaction.

    • Add the Copper(II)-TBTA solution to the reaction mixture.

    • Flush the headspace of the reaction vessel with the inert gas before sealing.

    • Vortex the mixture thoroughly. If precipitation is observed, gentle heating (e.g., up to 80°C for a few minutes) may be applied to redissolve the components.

  • Incubation:

    • Allow the reaction to proceed at room temperature. Incubation times can range from a few hours to overnight, depending on the specific reactants and concentrations.

  • Purification of the Labeled Biomolecule:

    • Precipitate the labeled conjugate by adding at least a four-fold volume of a suitable organic solvent (e.g., acetone for oligonucleotides, ethanol (B145695) for larger DNA).

    • Incubate at -20°C for a minimum of 20 minutes to facilitate precipitation.

    • Centrifuge the mixture to pellet the labeled biomolecule.

    • Carefully decant the supernatant.

    • Wash the pellet with the precipitation solvent, followed by another centrifugation step.

    • Discard the supernatant and allow the pellet to air dry.

    • The purified conjugate can be further purified using methods such as HPLC or PAGE.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the labeling of biomolecules with this compound using click chemistry.

G Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants Reactant Preparation cluster_reaction Click Reaction cluster_purification Purification Alkyne-Biomolecule Alkyne-Modified Biomolecule Reaction_Mix Prepare Reaction Mix (Buffer, DMSO) BP555_Azide BP Fluor 555 Azide Add_Reactants Add Alkyne-Biomolecule and this compound Reaction_Mix->Add_Reactants Add_Catalyst Add Sodium Ascorbate and Cu(II)-TBTA Add_Reactants->Add_Catalyst Incubate Incubate at Room Temperature Add_Catalyst->Incubate Precipitate Precipitate with Acetone/Ethanol Incubate->Precipitate Wash Wash Pellet Precipitate->Wash Purify Further Purification (HPLC/PAGE) Wash->Purify Final_Product Labeled Biomolecule Purify->Final_Product

Caption: A flowchart illustrating the key steps of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) protocol for labeling biomolecules with this compound.

G Logical Relationship of Click Chemistry Components Alkyne_Biomolecule Alkyne-Modified Biomolecule Click_Reaction Click Reaction (CuAAC or SPAAC) Alkyne_Biomolecule->Click_Reaction Azide_Fluorophore BP Fluor 555 Azide Azide_Fluorophore->Click_Reaction Labeled_Product Fluorescently Labeled Biomolecule Click_Reaction->Labeled_Product

Caption: A diagram showing the logical relationship between the core components of the click chemistry reaction for fluorescent labeling.

References

An In-depth Technical Guide to BP Fluor 555 Azide: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BP Fluor 555 Azide (B81097), a bright, water-soluble fluorescent probe. It is designed to be a critical resource for researchers and professionals in the fields of life sciences and drug development who are utilizing fluorescent labeling techniques for the detection and imaging of biomolecules.

Core Properties and Spectral Characteristics

BP Fluor 555 Azide is an orange-fluorescent dye ideally suited for applications requiring high sensitivity and photostability.[1][2] Its fluorescence is pH-insensitive over a wide range, from pH 4 to 10, making it a reliable probe in various biological buffers.[1][2] The dye is particularly well-suited for excitation by 532 nm or 555 nm laser lines and can be visualized using standard TRITC (tetramethylrhodamine) filter sets.[1][2]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex) 555 nm[1]
Emission Maximum (λem) 572 nm[1]
Molar Extinction Coefficient (ε) 155,000 cm⁻¹M⁻¹[1]
Molecular Weight (MW) 915.1 g/mol [1]
Formula C₃₇H₅₀N₆O₁₃S₄[1]
Solubility Water, DMSO, DMF[1]
Storage Condition -20°C[1]

Principles of Labeling: Click Chemistry

This compound is designed for covalent labeling of biomolecules through "click chemistry." This versatile and highly specific reaction enables the attachment of the fluorophore to a target molecule containing a compatible functional group. This compound can participate in two primary types of click reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide group of the dye and a terminal alkyne on the target biomolecule. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[3] A stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is often used to improve reaction efficiency and protect the biological sample.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that takes place between the azide group and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO).[1][2] The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst, which can be beneficial when working with sensitive biological systems where copper toxicity is a concern.[1][2]

Below are diagrams illustrating these two reaction pathways.

CuAAC BP_Fluor_555_Azide BP Fluor 555-N₃ Labeled_Biomolecule Labeled Biomolecule (Triazole Linkage) BP_Fluor_555_Azide->Labeled_Biomolecule Alkyne_Biomolecule Biomolecule-C≡CH Alkyne_Biomolecule->Labeled_Biomolecule Catalyst Cu(I) Catalyst (from CuSO₄ + NaAsc) Catalyst->Labeled_Biomolecule

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

SPAAC BP_Fluor_555_Azide BP Fluor 555-N₃ Labeled_Biomolecule Labeled Biomolecule (Triazole Linkage) BP_Fluor_555_Azide->Labeled_Biomolecule DBCO_Biomolecule Biomolecule-DBCO DBCO_Biomolecule->Labeled_Biomolecule

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Experimental Protocols

The following are generalized protocols for labeling biomolecules with this compound using both copper-catalyzed and copper-free click chemistry. These should be considered as starting points and may require optimization for specific applications.

Copper-Catalyzed Click Reaction (CuAAC) Protocol for Protein Labeling

This protocol is adapted from general click chemistry procedures.[3]

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • DMSO or DMF for dissolving the dye

  • 100 mM THPTA solution in water

  • 20 mM CuSO₄ solution in water

  • 300 mM Sodium Ascorbate (B8700270) solution in water (prepare fresh)

  • 1.5 mL microfuge tubes

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO or DMF to a concentration of 10 mM.

    • Ensure all other stock solutions are prepared and readily available. The sodium ascorbate solution should be freshly prepared.

  • Reaction Setup:

    • In a microfuge tube, combine the following:

      • 50 µL of your alkyne-modified protein solution (1-5 mg/mL).

      • 90 µL of PBS buffer.

      • 20 µL of 2.5 mM this compound in DMSO or water.

  • Add Catalyst Components:

    • Add 10 µL of 100 mM THPTA solution and vortex briefly to mix.

    • Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

  • Initiate the Reaction:

    • Add 10 µL of 300 mM sodium ascorbate solution to start the click reaction.

    • Vortex the tube gently to ensure thorough mixing.

  • Incubation:

    • Protect the reaction from light by wrapping the tube in aluminum foil or placing it in a dark drawer.

    • Incubate at room temperature for 30 minutes to 1 hour.

  • Purification:

    • Remove the unreacted dye and catalyst components by methods such as spin filtration, dialysis, or gel filtration chromatography.

Copper-Free Click Reaction (SPAAC) Protocol for Live Cell Labeling

This protocol is a generalized procedure for labeling live cells that have been metabolically engineered to express a DBCO-modified biomolecule.

Materials:

  • Cells with DBCO-modified biomolecules

  • This compound

  • Cell culture medium or PBS

  • Microscope slides or imaging plates

Procedure:

  • Prepare Dye Solution:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in cell culture medium or PBS to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).

  • Cell Labeling:

    • Wash the cells to be labeled with pre-warmed PBS or medium to remove any residual unincorporated DBCO-containing precursors.

    • Add the this compound-containing medium to the cells.

  • Incubation:

    • Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal incubation time may vary depending on the cell type and the abundance of the target molecule.

  • Washing:

    • Remove the labeling solution and wash the cells two to three times with fresh, pre-warmed medium or PBS to remove any unbound dye.

  • Imaging:

    • The cells are now ready for imaging using a fluorescence microscope equipped with a TRITC filter set.

The following diagram illustrates a generalized experimental workflow for fluorescently labeling and imaging a biomolecule of interest within a cell.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Introduce_Alkyne Introduce Alkyne or DBCO into Biomolecule Incubate Incubate Cells/Protein with Dye Introduce_Alkyne->Incubate Prepare_Dye Prepare BP Fluor 555 Azide Solution Prepare_Dye->Incubate Click_Reaction Click Chemistry Reaction (CuAAC or SPAAC) Incubate->Click_Reaction Wash Wash to Remove Unbound Dye Click_Reaction->Wash Image Fluorescence Microscopy Wash->Image

Generalized Experimental Workflow for Biomolecule Labeling.

Applications in Research and Drug Development

The high brightness and photostability of this compound make it an excellent choice for a variety of applications, particularly for the detection of low-abundance targets.[1][2] Its utility in click chemistry allows for the specific labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, that have been metabolically, enzymatically, or chemically modified to contain an alkyne or cyclooctyne group.

In drug development, this probe can be used for:

  • Target identification and validation: Visualizing the localization and trafficking of a drug target.

  • High-throughput screening: Developing fluorescence-based assays to screen for compounds that modulate the activity or expression of a target.

  • Pharmacokinetic and pharmacodynamic studies: Tracking the distribution and cellular uptake of a drug candidate.

This technical guide provides essential information for the effective use of this compound. For specific applications, further optimization of the provided protocols is recommended to achieve the best results.

References

BP Fluor 555 Azide: An In-depth Technical Guide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of BP Fluor 555 Azide (B81097), a fluorescent probe widely utilized in biological research for the visualization and tracking of biomolecules. It details the molecule's properties, experimental protocols for its application in click chemistry, and a workflow for cellular imaging.

Core Properties of BP Fluor 555 Azide

This compound is a bright, photostable, and water-soluble fluorescent dye. Its azide functional group allows it to be covalently attached to alkyne-modified biomolecules through a bioorthogonal reaction known as click chemistry. This specificity enables the precise labeling of target molecules in complex biological systems, such as live cells, with minimal background fluorescence.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below. These values are crucial for designing and executing fluorescence-based experiments.

PropertyValueReference
Molecular Weight 915.1 g/mol --INVALID-LINK--
Excitation Maximum (λex) 555 nm--INVALID-LINK--
Emission Maximum (λem) 572 nm--INVALID-LINK--
Molar Extinction Coefficient 155,000 cm⁻¹M⁻¹ at 555 nm--INVALID-LINK--
Solubility Water, DMSO, DMF--INVALID-LINK--

Note: Minor variations in molecular weight may be reported by different suppliers.

Experimental Protocols: Click Chemistry Labeling

This compound is primarily used in two types of click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The choice between these methods depends on the experimental system, particularly the tolerance for copper catalysis.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for labeling alkyne-modified biomolecules in fixed cells or in vitro.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Phosphate-buffered saline (PBS)

  • DMSO or DMF for dissolving reagents

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

  • Prepare the Click Reaction Cocktail:

    • For a typical reaction in a 100 µL final volume, mix the following components in order:

      • PBS to the final volume

      • Alkyne-modified biomolecule (e.g., 1-10 µM final concentration)

      • This compound (e.g., 25-100 µM final concentration)

      • 2 µL of 50 mM CuSO₄ (1 mM final concentration) pre-mixed with 2 µL of 50 mM THPTA/TBTA.

      • 4 µL of 500 mM sodium ascorbate (20 mM final concentration).

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • For cellular labeling, wash the cells three times with PBS to remove unreacted reagents.

    • The sample is now ready for imaging using a fluorescence microscope with appropriate filters for the 555/572 nm excitation/emission profile.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for labeling biomolecules in living cells, as it avoids the cytotoxicity associated with copper catalysts.

Materials:

  • Biomolecule modified with a strained alkyne (e.g., DBCO, BCN)

  • This compound

  • Cell culture medium or appropriate buffer

  • DMSO for dissolving reagents

Procedure:

  • Prepare Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Labeling Reaction:

    • To your live cells containing the strained alkyne-modified biomolecule, add this compound to the culture medium to a final concentration of 5-50 µM.

    • The optimal concentration should be determined empirically.

  • Incubation:

    • Incubate the cells for 30-120 minutes at 37°C in a cell culture incubator. The incubation time may require optimization depending on the specific biomolecule and cell type.

  • Washing and Imaging:

    • Wash the cells three times with fresh, pre-warmed culture medium or PBS to remove excess dye.

    • The cells can then be imaged directly under a fluorescence microscope.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental processes involving this compound.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Alkyne_Biomolecule Alkyne-modified Biomolecule Click_Reaction Click Reaction Cocktail Alkyne_Biomolecule->Click_Reaction BP_Azide BP Fluor 555 Azide BP_Azide->Click_Reaction Catalyst_Mix CuSO4 + Ligand (THPTA/TBTA) Catalyst_Mix->Click_Reaction Reducer Sodium Ascorbate Reducer->Click_Reaction Washing Washing Click_Reaction->Washing Incubate 30-60 min Imaging Fluorescence Microscopy Washing->Imaging

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Strained_Alkyne Strained Alkyne- modified Biomolecule (in live cells) Labeling Direct Labeling in Culture Medium Strained_Alkyne->Labeling BP_Azide BP Fluor 555 Azide BP_Azide->Labeling Washing Washing Labeling->Washing Incubate 30-120 min Imaging Live-Cell Imaging Washing->Imaging

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Metabolic_Labeling_Workflow Metabolic_Incorporation 1. Metabolic Incorporation of Alkyne-Analog Fixation_Permeabilization 2. Cell Fixation & Permeabilization (optional) Metabolic_Incorporation->Fixation_Permeabilization Click_Chemistry 3. Click Chemistry Reaction with this compound Fixation_Permeabilization->Click_Chemistry Washing 4. Washing Click_Chemistry->Washing Analysis 5. Fluorescence Analysis (Microscopy, Flow Cytometry) Washing->Analysis

Caption: General Workflow for Metabolic Labeling and Click Chemistry Detection.

BP Fluor 555 Azide: A Technical Guide to Solubility and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and application of BP Fluor 555 Azide (B81097), a bright, water-soluble fluorescent dye essential for biomolecular labeling and detection through click chemistry.

Core Properties of BP Fluor 555 Azide

This compound is an orange-fluorescent dye featuring an azide moiety for covalent attachment to alkyne-modified biomolecules.[1][2][3] Its fluorescence is well-suited for excitation by 532 nm or 555 nm laser lines and can be visualized using TRITC (tetramethylrhodamine) filter sets.[1][2] The dye and its conjugates exhibit pH insensitivity in a range of pH 4 to 10, making it a robust tool for various biological applications.[1][2]

Quantitative Data Summary

While precise quantitative solubility values for this compound are not extensively published, the available data and typical experimental concentrations provide a strong indication of its solubility characteristics. The following table summarizes the key properties of this compound.

PropertyValueSource(s)
Molecular Weight 915.1 g/mol [1]
Molecular Formula C₃₇H₅₀N₆O₁₃S₄[1]
Excitation Maximum (λex) 555 nm[1]
Emission Maximum (λem) 572 nm[1]
Extinction Coefficient 155,000 cm⁻¹M⁻¹[1][4]
Recommended Solvents Water, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)[1][4]
Qualitative Solubility Good in Water, DMF, and DMSO
Typical Stock Concentration 10 mM in DMSO
Storage Conditions -20°C, desiccated and protected from light[1]

Experimental Protocols

Preparation of a this compound Stock Solution

A concentrated stock solution is the first step for most applications. Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stocks of fluorescent dyes.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Protocol:

  • Weighing the dye: Carefully weigh out a precise amount of this compound. For example, to prepare a 10 mM stock solution from 1 mg of the dye (MW = 915.1 g/mol ):

    • Moles = 0.001 g / 915.1 g/mol ≈ 1.09 µmol

    • Volume of DMSO for 10 mM = 1.09 µmol / 10,000 µmol/L = 0.000109 L = 109 µL

  • Dissolving the dye: Add the calculated volume of anhydrous DMSO to the vial containing the this compound.

  • Mixing: Vortex the solution thoroughly until all the dye is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling

This protocol outlines a general workflow for labeling an alkyne-containing biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, DNA)

  • This compound stock solution (10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Reducing agent stock solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Copper ligand (e.g., THPTA or TBTA) stock solution (optional but recommended to protect the biomolecule)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

Protocol:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

  • Add this compound: Add the desired amount of the this compound stock solution to the reaction mixture. The final concentration will depend on the specific application.

  • Add copper catalyst components:

    • If using a ligand, pre-mix the CuSO₄ solution with the ligand solution before adding to the reaction mixture.

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification: Remove the unreacted dye and catalyst components using an appropriate method for your biomolecule, such as gel filtration, dialysis, or precipitation.

Visualizations

Experimental Workflow for Preparing this compound Stock Solution

G cluster_workflow Stock Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into smaller volumes vortex->aliquot store Store at -20°C, protected from light aliquot->store

Caption: Workflow for preparing a this compound stock solution.

Signaling Pathway for Copper-Catalyzed Click Chemistry (CuAAC)

G cluster_pathway Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) azide This compound triazole Labeled Biomolecule (Stable Triazole Linkage) azide->triazole alkyne Alkyne-modified Biomolecule alkyne->triazole cu_ii Cu(II)SO4 cu_i Cu(I) - Catalyst cu_ii->cu_i Reduction ascorbate Sodium Ascorbate ascorbate->cu_i cu_i->triazole Catalysis

Caption: Mechanism of Copper-Catalyzed Click Chemistry (CuAAC).

Logical Relationship for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

G cluster_relationship Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) azide This compound reaction Copper-Free Reaction azide->reaction dbco Strained Alkyne (e.g., DBCO) on Biomolecule dbco->reaction product Labeled Biomolecule reaction->product

Caption: Logical flow of a copper-free click chemistry reaction.

References

Technical Guide: BP Fluor 555 Azide for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 555 Azide (B81097) is a bright, water-soluble fluorescent dye belonging to the rhodamine family. Its azide functional group allows for its covalent attachment to proteins and other biomolecules containing a terminal alkyne or a strained cyclooctyne (B158145) via "click chemistry." This bioorthogonal ligation strategy offers high specificity and efficiency, making BP Fluor 555 Azide a valuable tool for fluorescently labeling proteins for various applications, including fluorescence microscopy, flow cytometry, and Western blotting. The dye's excellent photostability and the pH insensitivity of its fluorescence (from pH 4 to 10) make it particularly well-suited for imaging low-abundance proteins in live cells and fixed tissues.

Core Properties and Specifications

The key characteristics of this compound are summarized in the table below, providing a comprehensive overview of its spectral properties and physical specifications.

PropertyValueReference
Excitation Maximum (λex) 555 nm[1]
Emission Maximum (λem) 572 nm[1]
Molar Extinction Coefficient 155,000 cm-1M-1 at 555 nm[1]
Fluorescence Quantum Yield (ΦF) ~0.14*[2]
Molecular Weight 915.1 g/mol [1]
Solubility Water, DMSO, DMF[1]
Storage -20°C, protected from light[1]

Protein Labeling Methodologies

This compound is primarily conjugated to proteins through click chemistry, a class of bioorthogonal reactions that are highly specific and efficient. The two main approaches are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method involves the reaction of the azide group on this compound with a terminal alkyne-modified protein in the presence of a Cu(I) catalyst.

Experimental Protocol: General CuAAC for Protein Labeling

Materials:

  • Alkyne-modified protein in a copper-free buffer (e.g., PBS pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Degassing equipment (optional but recommended)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the alkyne-modified protein is in a copper-free buffer at a suitable concentration (typically 1-10 mg/mL).

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of CuSO4 (e.g., 50 mM in water).

    • Prepare a stock solution of the copper(I)-stabilizing ligand (e.g., 250 mM THPTA in water).

    • Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 500 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein, this compound (typically 2-5 molar excess over the protein), and the copper(I)-stabilizing ligand.

    • Add the CuSO4 solution to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix the components. If possible, degas the solution and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

  • Purification: Remove the unreacted dye and other small molecules by size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at 555 nm).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne-modified protein, which reacts spontaneously with the azide group of this compound. This method is particularly advantageous for live-cell labeling due to the toxicity of copper.

Experimental Protocol: General SPAAC for Protein Labeling

Materials:

  • Strained cyclooctyne-modified protein (e.g., DBCO-modified) in a suitable buffer (e.g., PBS pH 7.4)

  • This compound

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the strained cyclooctyne-modified protein is in a suitable buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Reaction Setup: In a microcentrifuge tube, combine the strained cyclooctyne-modified protein with this compound (typically 2-5 molar excess).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-12 hours, protected from light. The reaction time may need to be optimized depending on the specific strained cyclooctyne used.

  • Purification: Purify the labeled protein using size-exclusion chromatography or dialysis to remove unreacted dye.

  • Characterization: Determine the degree of labeling using spectrophotometry.

Visualization of Experimental Workflow

The following diagram illustrates a general experimental workflow for labeling and visualizing newly synthesized proteins in a cellular context using this compound, inspired by the methodology described in Park et al. (2023).[1]

experimental_workflow cluster_cell_culture Cell Culture & Metabolic Labeling cluster_labeling Click Chemistry Labeling cluster_imaging Imaging & Analysis cell_culture 1. Cell Culture (e.g., HeLa cells) metabolic_labeling 2. Metabolic Labeling with Alkyne-modified Amino Acid (e.g., L-homopropargylglycine) cell_culture->metabolic_labeling Incubate cell_fixation 3. Cell Fixation & Permeabilization metabolic_labeling->cell_fixation click_reaction 4. Click Reaction with This compound cell_fixation->click_reaction Add labeling cocktail washing 5. Washing Steps click_reaction->washing microscopy 6. Fluorescence Microscopy (e.g., Confocal) washing->microscopy Mount & Image analysis 7. Image Analysis microscopy->analysis Data Acquisition

Workflow for labeling newly synthesized proteins with this compound.

This workflow outlines the key steps from introducing an alkyne handle into cellular proteins via metabolic labeling to the final visualization of the fluorescently tagged proteins using microscopy.

Application Example: Visualizing Newly Synthesized Proteins in the Midbody Remnant

A notable application of this compound is in the study of the mammalian midbody and its remnant, which have been identified as sites for RNA assembly and localized translation.[1] In a study by Park et al. (2023), researchers used this compound to visualize newly synthesized proteins within these structures. The experimental logic is depicted in the following diagram.

midbody_labeling_logic cluster_hypothesis Hypothesis cluster_methodology Experimental Approach cluster_observation Expected Observation hypothesis Midbody remnant is a site of active protein synthesis metabolic_label Metabolically label nascent proteins with an alkyne-containing amino acid hypothesis->metabolic_label leads to click_label Specifically tag alkyne-labeled proteins with this compound via Click Chemistry metabolic_label->click_label enables visualize Visualize the location of newly synthesized proteins using fluorescence microscopy click_label->visualize allows observation Fluorescent signal from BP Fluor 555 localizes to the midbody remnant visualize->observation results in

Logical flow for visualizing protein synthesis in the midbody remnant.

This approach allows for the temporal and spatial tracking of protein synthesis, providing insights into the functional roles of these subcellular structures.

Conclusion

This compound is a robust and versatile fluorescent probe for labeling proteins through click chemistry. Its favorable spectral properties, photostability, and the bioorthogonality of its conjugation chemistry make it an excellent choice for a wide range of applications in cell biology and drug discovery. The ability to specifically label proteins in complex biological systems, including live cells, opens up numerous possibilities for studying protein dynamics, localization, and function.

References

BP Fluor 555 Azide: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BP Fluor 555 Azide (B81097), a bright, orange-fluorescent dye designed for the precise labeling of biomolecules through click chemistry. This document consolidates key safety information, physicochemical properties, and experimental workflows to facilitate its effective and safe use in research and development.

Physicochemical and Spectral Properties

BP Fluor 555 Azide is a water-soluble fluorescent probe with excitation and emission spectra suitable for standard microscopy and flow cytometry applications.[1][2] Its key quantitative properties are summarized below.

PropertyValueReference
Molecular FormulaC₃₇H₅₀N₆O₁₃S₄[2]
Molecular Weight915.1 g/mol [2][3]
Excitation Maximum (λmax)555 nm[2][4]
Emission Maximum (λmax)572 nm[2][4]
Molar Extinction Coefficient155,000 cm⁻¹M⁻¹[2][4][5]
SolubilityWater, DMSO, DMF[2][5]
Purity>95% (HPLC)[5]

Safety Data Summary

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety information can be inferred from the SDS for "Andy Fluor 555 azide," a spectrally similar compound, and general knowledge of azide-containing compounds. The primary hazards are associated with the azide functional group and the solvent used for dissolution (commonly DMSO).

GHS Hazard Classification (based on "Andy Fluor 555 azide" in DMSO) [6]

Hazard ClassCategory
Flammable liquids4
Skin corrosion/irritation3
Serious eye damage/eye irritation2B
Specific target organ toxicity (single exposure)3

Personal Protective Equipment (PPE) and Handling

PrecautionSpecificationReference
Handling Handle in accordance with good industrial hygiene and safety practices. Avoid formation of dust and aerosols.
Storage Store at -20°C in a dry, cool, and well-ventilated place. Keep container tightly closed and desiccate.[2][5]
Eye Protection Wear tight-sealing safety goggles.[7]
Hand Protection Wear compatible chemical-resistant gloves.[7]
Skin/Body Protection Wear suitable protective clothing.[6][7]
Respiratory Protection In case of insufficient ventilation, wear a suitable respirator.[7]

Experimental Protocols and Workflows

This compound is primarily utilized in "click chemistry" for the fluorescent labeling of alkyne-modified biomolecules. It is compatible with both copper-catalyzed (CuAAC) and copper-free, strain-promoted (SPAAC) click reactions.[1][2][5][8]

Key Features and Applications:

  • High Photostability and Brightness: Ideal for imaging low-abundance targets.[1][2][5]

  • pH Insensitivity: Maintains fluorescent properties in a pH range of 4 to 10.[1][2][3]

  • Aqueous Solubility: Readily dissolves in aqueous buffers, simplifying labeling protocols.[1][2]

BP_Fluor_555_Azide_Features BP_Fluor_555_Azide BP_Fluor_555_Azide High_Brightness High_Brightness BP_Fluor_555_Azide->High_Brightness High_Photostability High_Photostability BP_Fluor_555_Azide->High_Photostability Water_Soluble Water_Soluble BP_Fluor_555_Azide->Water_Soluble Click_Chemistry_Reactive Click_Chemistry_Reactive BP_Fluor_555_Azide->Click_Chemistry_Reactive Low_Abundance_Target_Imaging Low_Abundance_Target_Imaging High_Brightness->Low_Abundance_Target_Imaging High_Photostability->Low_Abundance_Target_Imaging Simplified_Labeling Simplified_Labeling Water_Soluble->Simplified_Labeling Versatile_Conjugation Versatile_Conjugation Click_Chemistry_Reactive->Versatile_Conjugation

Caption: Logical flow from core properties to application benefits.

The CuAAC reaction provides a highly efficient and specific method for labeling terminal alkyne-containing molecules with this compound. This reaction is catalyzed by a Cu(I) species, which can be generated in situ from Cu(II) salts (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate).

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne_Biomolecule Alkyne-Modified Biomolecule Reaction_Mix Combine and Incubate Alkyne_Biomolecule->Reaction_Mix BP_Fluor_555_Azide BP Fluor 555 Azide BP_Fluor_555_Azide->Reaction_Mix CuSO4 CuSO₄ CuSO4->Reaction_Mix Na_Ascorbate Sodium Ascorbate Na_Ascorbate->Reaction_Mix Purification Purify Labeled Product Reaction_Mix->Purification Labeled_Product BP Fluor 555-Labeled Biomolecule Purification->Labeled_Product

Caption: Workflow for copper-catalyzed click chemistry (CuAAC).

SPAAC offers a copper-free alternative for labeling, which is particularly advantageous for in vivo applications or when working with systems sensitive to copper cytotoxicity. This method utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with the azide.

SPAAC_Workflow cluster_reactants Reactants Cyclooctyne_Biomolecule Cyclooctyne-Modified Biomolecule (e.g., DBCO) Reaction_Mix Combine and Incubate Cyclooctyne_Biomolecule->Reaction_Mix BP_Fluor_555_Azide BP Fluor 555 Azide BP_Fluor_555_Azide->Reaction_Mix Purification Purify Labeled Product Reaction_Mix->Purification Labeled_Product BP Fluor 555-Labeled Biomolecule Purification->Labeled_Product

Caption: Workflow for copper-free click chemistry (SPAAC).

References

Methodological & Application

BP Fluor 555 Azide: Application Notes and Protocols for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of BP Fluor 555 Azide (B81097) in bio-orthogonal labeling reactions. BP Fluor 555 is a bright, water-soluble, and photostable orange-fluorescent dye, making it an excellent choice for the detection of low-abundance biomolecules.[1][2][3] Its azide functionality allows for covalent conjugation to alkyne-modified molecules via the highly efficient and specific "click chemistry" reaction.[1][2]

Introduction to Click Chemistry

Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding.[4] The most common form used in bioconjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne.[4][5] This reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups, ensuring specific labeling of the target molecule.[4][6][7] Key advantages of click chemistry include its biocompatibility (can be performed in aqueous buffers and even in living cells), high efficiency, and simple protocol.[4][7]

BP Fluor 555 Azide is ideally suited for the 532 nm or 555 nm laser lines and can be visualized with TRITC (tetramethylrhodamine) filter sets.[1][2] Conjugates made with this dye are insensitive to pH changes from pH 4 to 10.[1][2][3]

Experimental Protocols

This section details the protocols for labeling alkyne-modified biomolecules with this compound using a copper-catalyzed click reaction.

Required Materials

Reagents:

  • Alkyne-modified biomolecule (e.g., protein, DNA, oligonucleotide)

  • This compound

  • Dimethylsulfoxide (DMSO)

  • Triethylammonium acetate (B1210297) (TEAA) buffer (2M, pH 7.0)

  • Ascorbic Acid

  • Copper(II)-TBTA (Tris(benzyltriazolylmethyl)amine) or Copper(II)-THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) complex

Equipment:

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Inert gas (e.g., argon or nitrogen)

  • Optional: HPLC or PAGE for purification

Stock Solution Preparation

Proper preparation of stock solutions is critical for successful click chemistry reactions.

ReagentStock ConcentrationSolventStorage Notes
This compound10 mMDMSOStore at -20°C, protected from light.
Ascorbic Acid5 mMDeionized WaterPrepare fresh for each use as it is readily oxidized.[6]
Copper(II)-TBTA10 mM55% DMSOStable for years at room temperature.[6]
Protocol for Labeling Alkyne-Modified Biomolecules

This protocol is a general guideline and may require optimization for specific applications.

  • Preparation of the Biomolecule: Dissolve the alkyne-modified biomolecule in water or an appropriate buffer in a microcentrifuge tube.[6][8]

  • Buffer Addition: Add 2M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.[6][8]

  • DMSO Addition: Add DMSO to a final concentration of 50% (v/v) and vortex to mix.[6]

  • This compound Addition: Add the 10 mM stock solution of this compound. The molar ratio of azide to alkyne may need to be optimized, but a 1.5-fold excess of azide is a good starting point.[6] Vortex thoroughly.[6][8]

  • Ascorbic Acid Addition: Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.[6]

  • Degassing: Bubble an inert gas (argon or nitrogen) through the solution for 30 seconds to remove dissolved oxygen, which can interfere with the reaction.[6][8]

  • Copper Catalyst Addition: Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.[6] Flush the headspace of the tube with inert gas and cap it tightly.[6][8]

  • Incubation: Vortex the reaction mixture thoroughly.[6][8] If precipitation is observed, heat the vial at 80°C for 3 minutes and vortex again.[6][8] Incubate the reaction at room temperature overnight.[6][8] For some applications, labeling can be complete in as little as 15-30 minutes at room temperature.[5]

  • Purification: The labeled conjugate can be purified from excess reagents. For oligonucleotides, precipitation with acetone (B3395972) is recommended.[6][8] For larger proteins, other methods like size-exclusion chromatography may be more suitable.

    • Acetone Precipitation: Add at least a 4-fold volume of cold (-20°C) acetone to the reaction mixture.[8]

    • Mix thoroughly and incubate at -20°C for at least 20 minutes.[8]

    • Centrifuge at 10,000 rpm for 10 minutes.[8]

    • Discard the supernatant and wash the pellet with cold acetone.[8]

    • Centrifuge again, discard the supernatant, and dry the pellet.[8]

  • Final Product: The purified BP Fluor 555-labeled biomolecule is now ready for downstream applications.

Data Presentation

The following table summarizes the recommended concentrations for the click chemistry reaction components.

ComponentStock ConcentrationFinal Concentration
Alkyne-Modified BiomoleculeVaries20 - 200 µM
This compound10 mM in DMSO1.5 x [Biomolecule]
Triethylammonium Acetate (TEAA)2 M, pH 7.00.2 M
DMSO-50% (v/v)
Ascorbic Acid5 mM in Water0.5 mM
Copper(II)-TBTA10 mM in 55% DMSO0.5 mM

Visualizations

Signaling Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Alkyne Alkyne-Modified Biomolecule Cu_I_Alkyne Cu(I)-Alkyne Complex Alkyne->Cu_I_Alkyne Azide BP Fluor 555 Azide Azide->Cu_I_Alkyne Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Ascorbate Ascorbic Acid Ascorbate->Cu_II Reduction Cu_I->Cu_I_Alkyne Triazole Stable Triazole Linkage (Labeled Biomolecule) Cu_I_Alkyne->Triazole Cycloaddition Triazole->Cu_I Catalyst Regeneration

Caption: The catalytic cycle of the CuAAC reaction.

Experimental Workflow

Click_Chemistry_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_final 4. Final Product A Dissolve Alkyne-Biomolecule B Add Buffer & DMSO A->B C Add this compound B->C D Add Ascorbic Acid C->D E Degas with Inert Gas D->E F Add Cu(II)-TBTA Catalyst E->F G Incubate at Room Temp F->G H Precipitate with Acetone G->H I Centrifuge & Wash H->I J Dry Pellet I->J K Labeled Biomolecule J->K

Caption: A step-by-step workflow for labeling biomolecules.

References

Application Notes and Protocols for Copper-Catalyzed Click Reaction with BP Fluor 555 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a highly efficient and specific method for the covalent ligation of molecules. This reaction's biocompatibility and high yield have made it an invaluable tool in chemical biology, drug discovery, and materials science. When coupled with a bright and photostable fluorophore like BP Fluor 555 Azide (B81097), CuAAC enables the precise fluorescent labeling of a wide array of biomolecules, facilitating their visualization and analysis in complex biological systems.

BP Fluor 555 Azide is a water-soluble, orange-fluorescent dye with an excitation maximum at 555 nm and an emission maximum at 572 nm.[1] Its spectral properties are well-suited for standard TRITC filter sets, making it compatible with a wide range of fluorescence microscopy and flow cytometry instruments.[1][2] The azide moiety allows for its specific conjugation to alkyne-modified biomolecules via the CuAAC reaction.

These application notes provide an overview of the copper-catalyzed click reaction with this compound, including quantitative data, detailed experimental protocols for labeling proteins, and a discussion of its applications in studying cellular signaling pathways.

Quantitative Data

The efficiency and reliability of the CuAAC reaction are critical for quantitative biological studies. The following table summarizes key quantitative parameters for this compound and the associated click reaction.

ParameterValueReference
This compound Properties
Excitation Maximum (λex)555 nm[1]
Emission Maximum (λem)572 nm[1]
Molar Extinction Coefficient (ε)155,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ)~0.14 (estimated from active ester)[3]
CuAAC Reaction Parameters
Second-Order Rate Constant (k)10 - 100 M⁻¹s⁻¹[4]
pH Range4 - 12
Temperature RangeRoom Temperature

Experimental Protocols

Protocol 1: General Protocol for Labeling Alkyne-Modified Proteins with this compound

This protocol describes a general method for labeling a protein containing a terminal alkyne with this compound. The alkyne functionality can be introduced into the protein through various methods, such as metabolic labeling with an alkyne-bearing amino acid analog or site-specific enzymatic or chemical modification.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)

  • Desalting column (e.g., spin column or gravity flow) for purification

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order:

    • Alkyne-modified protein solution (to a final concentration of 10-100 µM)

    • This compound (to a final concentration of 2-5 fold molar excess over the protein)

    • THPTA stock solution (to a final concentration of 1 mM)

    • Copper(II) sulfate stock solution (to a final concentration of 200 µM)

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 2 mM. Gently mix the solution by pipetting up and down.

  • Incubate: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the excess, unreacted this compound and copper catalyst from the labeled protein using a desalting column according to the manufacturer's instructions.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm and the absorbance of BP Fluor 555 at 555 nm. The concentration of the labeled protein and the dye can be calculated using the Beer-Lambert law.

Protocol 2: Labeling of Proteins in Cell Lysates

This protocol is designed for the labeling of alkyne-modified proteins within a complex cell lysate.

Materials:

  • Cell lysate containing alkyne-modified proteins

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)

  • Sodium ascorbate stock solution (300 mM in water, freshly prepared)

  • PBS buffer (pH 7.4)

Procedure:

  • Prepare the Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail by adding the following reagents per 50 µL of cell lysate:

    • 100 µL PBS buffer

    • This compound to a final concentration of 20 µM

    • 10 µL of 100 mM THPTA solution

    • 10 µL of 20 mM CuSO₄ solution

  • Initiate the Reaction: Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to the reaction cocktail to initiate the click reaction. Vortex briefly to mix.

  • Labeling: Add the reaction cocktail to the cell lysate, vortex briefly, and incubate for 30 minutes at room temperature, protected from light.

  • Downstream Analysis: The labeled proteins in the lysate are now ready for downstream applications such as SDS-PAGE analysis and in-gel fluorescence scanning.

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis alkyne_protein Alkyne-Modified Protein reaction_mixture Reaction Mixture alkyne_protein->reaction_mixture fluor_azide This compound fluor_azide->reaction_mixture catalyst_mix CuSO4 + THPTA catalyst_mix->reaction_mixture na_ascorbate Sodium Ascorbate (Initiator) reaction_mixture->na_ascorbate Add to initiate incubation Incubation (RT, 1-2h) na_ascorbate->incubation purification Desalting Column incubation->purification labeled_protein Labeled Protein purification->labeled_protein analysis Spectroscopic Analysis labeled_protein->analysis

Caption: Experimental workflow for labeling alkyne-modified proteins.

G cluster_pathway MAPK Signaling Pathway cluster_labeling Fluorescent Labeling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Grb2 Grb2 RTK->Grb2 Recruits Sos Sos Grb2->Sos Recruits Ras Ras-GDP Sos->Ras Activates Ras_GTP Ras-GTP Ras->Ras_GTP Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates & Activates Alkyne_ERK Alkyne-modified ERK ERK->Alkyne_ERK Metabolic or Enzymatic Labeling Cellular_Response Cellular Response Transcription_Factors->Cellular_Response Regulates Gene Expression Labeled_ERK Fluorescently Labeled ERK Alkyne_ERK->Labeled_ERK BP555_Azide This compound BP555_Azide->Labeled_ERK CuAAC

Caption: Labeling of ERK in the MAPK signaling pathway.

Applications in Cellular Signaling

The specific and covalent nature of the click reaction, combined with the brightness of BP Fluor 555, makes this an excellent system for studying cellular signaling pathways. Many signaling processes involve dynamic changes in protein localization, concentration, and post-translational modifications. Fluorescently labeling key proteins within a signaling cascade allows for their visualization and tracking in real-time within living or fixed cells.

Visualizing the MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. A key component of this pathway is the Extracellular signal-Regulated Kinase (ERK).

By introducing an alkyne-modified amino acid into cells, it can be incorporated into newly synthesized proteins, including ERK. Subsequent fixation, permeabilization, and click reaction with this compound will fluorescently label the ERK protein. This allows for the visualization of ERK's subcellular localization. For instance, upon stimulation with growth factors, ERK translocates from the cytoplasm to the nucleus, a process that can be monitored using fluorescence microscopy.[5] This enables researchers to study the spatiotemporal dynamics of MAPK signaling in response to various stimuli.

Studying Protein Kinase Activity:

Fluorescently labeled peptides can serve as substrates for protein kinases. The phosphorylation of the peptide can lead to a change in the fluorescence properties of the attached dye, providing a means to monitor kinase activity. By designing a peptide substrate for a specific kinase and labeling it with BP Fluor 555 via a click reaction, researchers can develop sensitive assays to screen for kinase inhibitors or to study kinase activity in cell lysates.

Conclusion

The copper-catalyzed click reaction with this compound is a robust and versatile tool for the fluorescent labeling of biomolecules. The high specificity, efficiency, and biocompatibility of the reaction, coupled with the favorable photophysical properties of the BP Fluor 555 dye, make this an ideal system for a wide range of applications in research and drug development. The detailed protocols and application examples provided here serve as a starting point for researchers to employ this powerful technology to investigate complex biological processes with high precision and sensitivity.

References

Application Notes and Protocols for Copper-Free Click Chemistry using BP Fluor 555 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BP Fluor 555 Azide (B81097) for the fluorescent labeling of biomolecules through copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This technology offers a robust and biocompatible method for attaching the bright, photostable BP Fluor 555 dye to a wide range of biological targets.

Introduction to Copper-Free Click Chemistry and BP Fluor 555 Azide

Copper-free click chemistry is a bioorthogonal reaction that enables the covalent ligation of two molecules in a highly specific and efficient manner within complex biological environments.[1][2] Unlike the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), this method does not require a cytotoxic copper catalyst, making it ideal for applications involving live cells and in vivo studies.[1][3][4] The most common type of copper-free click chemistry is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which involves the reaction of an azide with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO).[3][5] The inherent ring strain of the cyclooctyne drives the reaction forward, eliminating the need for a catalyst.[4]

This compound is a bright, water-soluble fluorescent probe with an azide functional group.[6][7] Its excitation and emission spectra are well-suited for standard fluorescence microscopy and flow cytometry filter sets.[6][8] The azide moiety allows for its specific covalent attachment to biomolecules that have been functionalized with a strained alkyne, such as DBCO, via the SPAAC reaction.[6][7] This enables the precise labeling and visualization of proteins, glycans, lipids, and nucleic acids in various biological systems.

Key Features and Applications

Features of this compound in Copper-Free Click Chemistry:

  • Biocompatibility: The absence of a copper catalyst makes it suitable for live-cell imaging and in vivo studies without concerns of cytotoxicity.[1][3]

  • High Specificity: The azide-alkyne reaction is highly selective, minimizing off-target labeling in complex biological samples.[2]

  • Bright and Photostable Signal: BP Fluor 555 is a bright and photostable fluorophore, enabling sensitive detection and robust imaging.[6][8]

  • Versatility: Applicable to a wide range of biomolecules that can be metabolically, enzymatically, or chemically modified to incorporate a strained alkyne.

Applications:

  • Fluorescent Labeling of Proteins: Visualize protein localization, trafficking, and dynamics in live or fixed cells.

  • Glycan Imaging: Study the distribution and dynamics of glycans on the cell surface and within intracellular compartments.[9]

  • Lipid and Nucleic Acid Tracking: Monitor the localization and transport of lipids and nucleic acids.

  • Antibody-Drug Conjugation (ADC): A powerful tool in the development of targeted therapeutics.[2]

  • Flow Cytometry: Quantify labeled cell populations.

  • High-Resolution Microscopy: Suitable for various advanced imaging techniques.

Quantitative Data

The following tables summarize the key spectral properties of this compound and typical reaction parameters for its use in copper-free click chemistry.

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (λex)555 nm[6]
Emission Maximum (λem)572 nm[6]
Molar Extinction Coefficient~155,000 cm⁻¹M⁻¹[6]
Recommended Filter SetTRITC (Tetramethylrhodamine)[6][7]

Table 2: Typical Reaction Parameters for SPAAC with this compound

ParameterRecommended RangeNotes
This compound Concentration
For Live Cell Labeling5 - 25 µMOptimize concentration to balance signal and background.
For Protein Labeling (in vitro)1.5 - 5 molar excess over alkyne-modified proteinHigher excess may be needed for low-efficiency reactions.
Strained Alkyne (e.g., DBCO) Concentration
For Live Cell Labeling10 - 50 µMShould be in excess relative to the azide-labeled biomolecule.
For Protein Labeling (in vitro)1 - 10 mg/mL of DBCO-modified protein
Reaction Time
Live Cell Labeling30 - 120 minutesLonger incubation may increase signal but also background.
Protein Labeling (in vitro)1 - 4 hours at room temperature, or overnight at 4°CReaction kinetics are concentration-dependent.
Reaction Temperature
Live Cell Labeling37°CStandard cell culture conditions.
Protein Labeling (in vitro)4°C to Room Temperature (~25°C)Lower temperatures can be used to minimize protein degradation.
pH 7.0 - 8.5Reaction is generally insensitive to pH in this range.

Experimental Protocols

Here are detailed protocols for labeling live cells and proteins using this compound in a copper-free click chemistry reaction.

Protocol 1: Fluorescent Labeling of Live Cells

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to contain a strained alkyne (e.g., DBCO).

Materials:

  • Live cells cultured on glass-bottom dishes or multi-well plates

  • Cell culture medium appropriate for the cell line

  • DBCO-modified metabolic precursor (e.g., a DBCO-modified sugar)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling of Cells: a. Culture cells to the desired confluency. b. Prepare a stock solution of the DBCO-modified metabolic precursor in DMSO. c. Add the DBCO-modified precursor to the cell culture medium to a final concentration of 10-50 µM. d. Incubate the cells for 24-72 hours under normal growth conditions to allow for metabolic incorporation of the strained alkyne.

  • Preparation of this compound Staining Solution: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C. b. On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration of 5-25 µM.

  • Copper-Free Click Reaction: a. Gently wash the cells twice with pre-warmed PBS to remove any un-incorporated DBCO-precursor. b. Add the this compound staining solution to the cells. c. Incubate the cells for 30-120 minutes at 37°C, protected from light.

  • Washing and Imaging: a. Remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unreacted this compound. b. Add fresh cell culture medium or an appropriate imaging buffer to the cells. c. Image the cells using a fluorescence microscope with a TRITC filter set.

G cluster_0 Metabolic Labeling cluster_1 Labeling with this compound cluster_2 Imaging A Seed cells in culture dish B Add DBCO-modified metabolic precursor to media A->B C Incubate for 24-72 hours B->C D Wash cells with PBS C->D E Add this compound staining solution D->E F Incubate for 30-120 minutes E->F G Wash cells with PBS F->G H Add fresh media or imaging buffer G->H I Image with fluorescence microscope H->I G cluster_0 Reaction Setup cluster_1 Purification cluster_2 Analysis and Storage A Prepare DBCO-protein and this compound solutions B Mix protein and azide in a microcentrifuge tube A->B C Incubate at RT or 4°C B->C D Equilibrate size-exclusion column C->D E Apply reaction mixture to column D->E F Elute and collect labeled protein fractions E->F G Determine degree of labeling (absorbance) F->G H Store labeled protein at 4°C or -20°C G->H G cluster_0 Cell Surface cluster_1 Intracellular cluster_2 Labeling Step Receptor Receptor with DBCO Endosome Early Endosome Receptor->Endosome Internalization Label Add this compound Receptor->Label Ligand Ligand Ligand->Receptor Binding Lysosome Lysosome (Degradation) Endosome->Lysosome Trafficking Recycling Recycling Endosome Endosome->Recycling Sorting Endosome->Label Recycling->Receptor Recycling to surface

References

Application Notes and Protocols for Labeling Peptides with BP Fluor 555 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in a wide array of research and drug development applications, including in vivo and in vitro imaging, receptor binding assays, and studies of protein-peptide interactions. BP Fluor 555 is a bright, water-soluble, and photostable orange-fluorescent dye. Its azide (B81097) derivative, BP Fluor 555 Azide, allows for covalent attachment to alkyne-modified peptides via "click chemistry," a highly efficient and specific bioorthogonal reaction. This document provides detailed protocols for labeling alkyne-containing peptides with this compound using either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.

This compound Properties

The successful design and interpretation of experiments using fluorescently labeled peptides require a thorough understanding of the fluorophore's properties. The key spectral and physical characteristics of this compound are summarized below.

PropertyValue
Excitation Maximum (λmax) 555 nm
Emission Maximum (λem) 572 nm
Molar Extinction Coefficient (ε) 155,000 cm⁻¹M⁻¹ at 555 nm
Molecular Weight (MW) 915.1 g/mol
Solubility Water, DMSO, DMF
Reactive Group Azide (-N₃)
Storage -20°C, protect from light and moisture

Table 1: Spectroscopic and physical properties of this compound.[1]

Experimental Workflow

The general workflow for labeling a peptide with this compound involves the synthesis of an alkyne-modified peptide, the click chemistry reaction, purification of the labeled peptide, and subsequent characterization.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_post Post-Reaction Processing peptide Synthesize or Procure Alkyne-Modified Peptide cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) peptide->cuaac spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) peptide->spaac dye Prepare Stock Solution of This compound dye->cuaac dye->spaac purification Purification of Labeled Peptide (e.g., HPLC) cuaac->purification spaac->purification characterization Characterization purification->characterization storage Storage of Labeled Peptide characterization->storage

General workflow for peptide labeling with this compound.

Experimental Protocols

Two primary methods for labeling alkyne-modified peptides with this compound are provided below: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice of method depends on the peptide's sensitivity to copper and the type of alkyne modification.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for peptides containing a terminal alkyne (e.g., propargylglycine). It is a highly efficient reaction but requires a copper catalyst, which may not be suitable for all biological applications.[2][3][4]

Materials:

  • Alkyne-modified peptide

  • This compound (BroadPharm, Cat. No. BP-25564 or equivalent)[1]

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, or sodium phosphate (B84403) buffer)

  • Solvent for dissolving reagents (e.g., DMSO, DMF, or water)

  • Purification system (e.g., HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-modified peptide in a suitable buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh.

    • Prepare a 50 mM stock solution of THPTA or TBTA ligand in DMSO or water.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be adjusted as needed.

      • Alkyne-modified peptide (to a final concentration of 1-2 mM)

      • This compound (1.5 to 5 molar equivalents relative to the peptide)

      • THPTA or TBTA ligand (to a final concentration of 1-2 mM)

      • CuSO₄ (to a final concentration of 0.5-1 mM)

    • Vortex the mixture gently.

    • Initiate the reaction by adding sodium ascorbate (to a final concentration of 5-10 mM).

    • Vortex the reaction mixture again and incubate at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Following the incubation, purify the labeled peptide from excess dye and reaction components. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.

    • Monitor the elution profile at both 220 nm (for the peptide backbone) and 555 nm (for the BP Fluor 555 dye).

    • Collect the fractions containing the dual-wavelength peak corresponding to the labeled peptide.

  • Characterization and Storage:

    • Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.

    • Determine the concentration and degree of labeling (see below).

    • Lyophilize the purified peptide and store it at -20°C or -80°C, protected from light.

Recommended Reagent Concentrations for CuAAC Reaction:

ReagentStock ConcentrationFinal ConcentrationMolar Excess (relative to peptide)
Alkyne-Modified Peptide10 mM1-2 mM1
This compound10 mM1.5-10 mM1.5 - 5
CuSO₄50 mM0.5-1 mM0.5 - 1
Sodium Ascorbate500 mM5-10 mM5 - 10
THPTA/TBTA Ligand50 mM1-2 mM1 - 2

Table 2: Typical reagent concentrations for CuAAC labeling of peptides.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) incorporated into the peptide. This method is ideal for applications where copper toxicity is a concern, such as in live-cell imaging.[1][5]

Materials:

  • Cyclooctyne-modified peptide (e.g., DBCO-peptide)

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Solvent for dissolving reagents (e.g., DMSO, DMF, or water)

  • Purification system (e.g., HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the cyclooctyne-modified peptide in a suitable buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the cyclooctyne-modified peptide and this compound. A molar excess of the dye (typically 1.5 to 3 equivalents) is recommended to ensure complete labeling of the peptide.

    • Add the reaction buffer to achieve the desired final peptide concentration (typically 1-2 mM).

    • Vortex the mixture gently.

    • Incubate the reaction at room temperature for 2-12 hours, or at 4°C for 12-24 hours, protected from light. Reaction times may need to be optimized depending on the specific cyclooctyne used.

  • Purification:

    • Purify the labeled peptide using RP-HPLC as described in the CuAAC protocol.

  • Characterization and Storage:

    • Characterize the purified labeled peptide and store it as described in the CuAAC protocol.

Recommended Reagent Concentrations for SPAAC Reaction:

ReagentStock ConcentrationFinal ConcentrationMolar Excess (relative to peptide)
Cyclooctyne-Modified Peptide10 mM1-2 mM1
This compound10 mM1.5-6 mM1.5 - 3

Table 3: Typical reagent concentrations for SPAAC labeling of peptides.

Characterization of the Labeled Peptide

Purity Analysis

The purity of the final labeled peptide should be assessed by analytical RP-HPLC. A pure product should yield a single, sharp peak that absorbs at both the peptide wavelength (e.g., 220 nm) and the dye's excitation maximum (555 nm).

Identity Confirmation

The molecular weight of the labeled peptide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure that the dye has been successfully conjugated. The expected mass will be the mass of the starting peptide plus the mass of the this compound (915.1 Da), minus the mass of N₂ (28.01 Da) which is lost during the cycloaddition reaction.

Determination of Degree of Labeling (DOL)

The degree of labeling (DOL), which represents the average number of dye molecules per peptide, can be determined using UV-Vis spectrophotometry.[6][7][8]

  • Measure the absorbance of the purified labeled peptide solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • [Dye] (M) = A₅₅₅ / ε_dye

    • where ε_dye is the molar extinction coefficient of BP Fluor 555 (155,000 M⁻¹cm⁻¹).

  • Calculate the concentration of the peptide. The absorbance of the dye at 280 nm must be corrected for.

    • Correction Factor (CF) = A₂₈₀ of free dye / A₅₅₅ of free dye (This should be determined experimentally or obtained from the manufacturer's data if available. A typical value for similar dyes is around 0.08).

    • Corrected A₂₈₀ = A₂₈₀ - (A₅₅₅ x CF)

    • [Peptide] (M) = Corrected A₂₈₀ / ε_peptide

    • where ε_peptide is the molar extinction coefficient of the peptide at 280 nm (can be estimated based on the number of tryptophan and tyrosine residues).

  • Calculate the DOL:

    • DOL = [Dye] / [Peptide]

An ideal DOL is typically between 0.9 and 1.1 for a peptide with a single labeling site.

References

Application Notes and Protocols for BP Fluor 555 Azide Staining in Fixed Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 555 Azide (B81097) is a bright, photostable, and water-soluble fluorescent dye ideal for visualizing alkyne-modified biomolecules within fixed cells.[1][2][3] Its azide functional group allows for covalent labeling of terminal alkynes through "click chemistry," a highly specific and efficient bioorthogonal reaction. This technology is instrumental in studying a wide range of cellular processes, including DNA replication, protein synthesis, and post-translational modifications, by metabolically incorporating an alkyne-containing analog of a biological building block. The subsequent reaction with BP Fluor 555 Azide enables sensitive and specific detection of these modified molecules.[4]

This document provides detailed protocols for using this compound for staining in fixed cells via two primary click chemistry methods: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Principle of the Technology

Click chemistry encompasses a class of reactions that are rapid, selective, and high-yielding. For fluorescent staining, this typically involves the reaction between an azide (on the dye) and an alkyne (on the target biomolecule).

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide, forming a stable triazole linkage.[5][6] This reaction is highly efficient and is the most common form of click chemistry used in cellular imaging. To protect cells from copper-induced damage, a copper-chelating ligand such as THPTA is often employed.[5][7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne.[1][8] The high ring strain of the cyclooctyne allows the reaction to proceed efficiently at physiological temperatures without the need for a toxic copper catalyst, making it suitable for applications where copper is a concern.[1][2][3]

Data Presentation

The following table summarizes the key quantitative parameters for this compound staining in fixed cells. These values are starting points and may require optimization for specific cell types and experimental conditions.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
This compound Concentration 2 µM - 40 µM (start with 20 µM)5 µM - 20 µM
Copper (II) Sulfate (CuSO4) Concentration 0.5 mM - 1 mMN/A
Ligand (e.g., THPTA) Concentration 0.1 mM - 2 mM (maintain 2:1 ratio with CuSO4)N/A
Reducing Agent (e.g., Sodium Ascorbate) Concentration 1 mM - 50 mM (use freshly prepared)N/A
Strained Alkyne (e.g., DBCO-conjugate) Concentration N/A10 µM - 50 µM
Fixative (Formaldehyde) Concentration 3.7% - 4% in PBS3.7% - 4% in PBS
Fixation Time 15 minutes at room temperature15 minutes at room temperature
Permeabilization Agent (Triton™ X-100) Concentration 0.5% in PBS0.5% in PBS
Permeabilization Time 15 - 20 minutes at room temperature15 - 20 minutes at room temperature
Click Reaction Incubation Time 30 minutes at room temperature30 - 60 minutes at room temperature

Experimental Protocols

Cell Seeding and Metabolic Labeling
  • Seed cells on coverslips in a multi-well plate at the desired density and allow them to adhere overnight.

  • Replace the medium with a fresh medium containing the alkyne-modified metabolic precursor (e.g., EdU for DNA synthesis, an alkyne-modified amino acid for protein synthesis). The concentration and incubation time will depend on the specific precursor and cell type.

Cell Fixation and Permeabilization

This protocol is compatible with both CuAAC and SPAAC staining methods.

  • After metabolic labeling, remove the culture medium.

  • Wash the cells twice with Phosphate-Buffered Saline (PBS).

  • Fix the cells by adding a 4% formaldehyde (B43269) solution in PBS and incubating for 15 minutes at room temperature.

  • Remove the fixative and wash the cells three times with PBS.

  • Permeabilize the cells by adding a 0.5% Triton™ X-100 solution in PBS and incubating for 20 minutes at room temperature.[9]

  • Remove the permeabilization solution and wash the cells twice with 3% Bovine Serum Albumin (BSA) in PBS.[9]

This compound Staining

Protocol A: Copper-Catalyzed Click Reaction (CuAAC)

  • Prepare the Click Reaction Cocktail: Prepare the cocktail immediately before use. For each coverslip, mix the following components in the order listed:

    • PBS

    • This compound (to a final concentration of 20 µM)

    • THPTA (to a final concentration of 0.1 mM)

    • Copper (II) Sulfate (to a final concentration of 0.5 mM)

    • Sodium Ascorbate (to a final concentration of 1 mM from a freshly prepared 100 mM stock)

  • Staining: Remove the wash buffer from the fixed and permeabilized cells. Add enough click reaction cocktail to cover the coverslip and incubate for 30 minutes at room temperature, protected from light.

  • Washing: Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.

  • Counterstaining (Optional): If desired, incubate with a nuclear stain (e.g., DAPI or Hoechst) according to the manufacturer's instructions.

  • Final Washes: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

Protocol B: Strain-Promoted Click Reaction (SPAAC)

This protocol assumes the metabolic labeling was performed with an azide-modified precursor and you are using a cyclooctyne-conjugated BP Fluor 555. If using this compound, the biomolecule of interest must be labeled with a strained cyclooctyne.

  • Prepare the Staining Solution: Dilute the DBCO-conjugated fluorophore (or similar strained cyclooctyne) in PBS to a final concentration of 10-50 µM.

  • Staining: Remove the wash buffer from the fixed and permeabilized cells. Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[1]

  • Washing: Wash the cells three times with PBS to remove the unreacted reagent.[1]

  • Counterstaining (Optional): If desired, incubate with a nuclear stain (e.g., DAPI or Hoechst) according to the manufacturer's instructions.

  • Final Washes: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_fixperm Fixation & Permeabilization cluster_staining Click Staining cluster_imaging Imaging cell_seeding 1. Cell Seeding metabolic_labeling 2. Metabolic Labeling with Alkyne cell_seeding->metabolic_labeling wash1 3. Wash (PBS) metabolic_labeling->wash1 fixation 4. Fixation (4% Formaldehyde) wash1->fixation wash2 5. Wash (PBS) fixation->wash2 permeabilization 6. Permeabilization (0.5% Triton X-100) wash2->permeabilization wash3 7. Wash (3% BSA in PBS) permeabilization->wash3 click_reaction 8. Click Reaction with this compound wash3->click_reaction wash4 9. Wash click_reaction->wash4 counterstain 10. Counterstain (Optional) wash4->counterstain wash5 11. Wash counterstain->wash5 mounting 12. Mount Coverslip wash5->mounting microscopy 13. Fluorescence Microscopy mounting->microscopy click_chemistry_reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product alkyne Alkyne-modified Biomolecule product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) alkyne->product + azide BP Fluor 555 Azide azide->product catalyst Cu(I) Catalyst (from CuSO4 + Reductant) + Ligand catalyst->product CuAAC

References

Application Note & Protocol: Conjugation of BP Fluor 555 Azide to Antibodies via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fluorescently labeled antibodies are indispensable tools for a multitude of life science applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging.[][2][3] BP Fluor 555 is a bright, water-soluble, and highly photostable orange-fluorescent dye, making it an excellent choice for detecting low-abundance targets.[4][5][6] Its spectral properties are well-suited for excitation by 532 nm or 555 nm laser lines.[4][7]

This document provides a detailed protocol for conjugating BP Fluor 555 Azide to antibodies using copper-free "click chemistry." Specifically, it details a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal reaction involves two steps: first, the introduction of a strained alkyne (e.g., Dibenzocyclooctyne, DBCO) onto the antibody, typically via lysine (B10760008) modification. Second, the reaction of the alkyne-modified antibody with this compound.[8][] SPAAC is highly efficient, specific, and proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst, ensuring maximal retention of antibody function.[]

I. Properties and Specifications

Quantitative data for BP Fluor 555 dye and a typical IgG antibody are summarized below. These values are essential for calculating the Degree of Labeling (DOL).

ParameterBP Fluor 555Immunoglobulin G (IgG)
Excitation Maximum (λmax) ~555 nm~280 nm
Emission Maximum (λem) ~572 nmN/A
Molar Extinction Coefficient (ε) ~155,000 M⁻¹cm⁻¹[5]~210,000 M⁻¹cm⁻¹
Molecular Weight ~915 g/mol [5]~150,000 g/mol
Reactive Group Azide (-N₃)N/A (modified to contain an alkyne)

II. Reaction Principle and Experimental Workflow

The conjugation strategy is a two-stage process. First, lysine residues on the antibody are functionalized with a DBCO-NHS ester, introducing the strained alkyne group. After purification, the DBCO-activated antibody is reacted with this compound to form a stable triazole linkage.

SPAAC_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product Ab Antibody-Lysine Ab_DBCO Antibody-DBCO (Alkyne-Modified) Ab->Ab_DBCO  Step 1:  Lysine  Modification DBCO_NHS DBCO-NHS Ester BP555_Azide This compound Final_Conjugate Antibody-BP Fluor 555 (Fluorescent Conjugate) BP555_Azide->Final_Conjugate  Step 2:  SPAAC Click  Reaction Ab_DBCO->Final_Conjugate  Step 2:  SPAAC Click  Reaction

Caption: Principle of two-step antibody conjugation.

The overall experimental procedure involves antibody preparation, modification, conjugation, and final characterization.

Experimental_Workflow start Start: Purified Antibody prep 1. Antibody Preparation (Buffer Exchange, Azide Removal) start->prep e.g., in PBS with NaN₃ modify 2. Alkyne Modification (Antibody + DBCO-NHS Ester) prep->modify purify1 3. Purification (Remove excess DBCO) modify->purify1 conjugate 4. Click Conjugation (Ab-DBCO + this compound) purify1->conjugate purify2 5. Final Purification (Remove excess dye) conjugate->purify2 characterize 6. Characterization (DOL, Purity, Functionality) purify2->characterize end End: Labeled Antibody characterize->end

Caption: High-level experimental workflow for antibody labeling.

III. Detailed Experimental Protocols

Protocol 1: Antibody Preparation (Buffer Exchange)

Many commercially available antibodies are stored in buffers containing primary amines (e.g., Tris, Glycine) or preservatives like sodium azide, which can interfere with NHS-ester chemistry and azide-alkyne reactions.[10][11] It is critical to remove these substances prior to conjugation.

Materials:

  • Antibody solution (0.5 - 5 mg)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting spin columns (e.g., Sephadex G25) or dialysis device (10-30 kDa MWCO)[12]

Procedure:

  • Pre-equilibrate the Column: Prepare the desalting spin column according to the manufacturer's instructions. Typically, this involves centrifuging the column to remove storage buffer, followed by 2-3 washes with PBS.

  • Apply Antibody: Slowly apply the antibody solution to the center of the packed resin bed.

  • Elute: Centrifuge the column at the recommended speed (e.g., 1,000 x g for 2 minutes) to collect the purified, buffer-exchanged antibody.

  • Determine Concentration: Measure the absorbance of the eluted antibody at 280 nm using a spectrophotometer. Calculate the concentration using the formula:

    • Concentration (mg/mL) = A₂₈₀ / 1.4 (for a standard IgG).

Protocol 2: Introduction of Alkyne Handle (DBCO Modification)

This step functionalizes the antibody's surface lysine residues with DBCO groups. The molar ratio of DBCO-NHS ester to antibody will influence the final Degree of Labeling.

Materials:

  • Buffer-exchanged antibody (2 mg/mL in PBS, pH 7.4)

  • DBCO-NHS Ester (10 mM stock in anhydrous DMSO)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5

  • Desalting spin columns

Recommended Molar Ratios:

Target DOLMolar Ratio (DBCO-NHS : Antibody)
Low (2-4)5:1 to 10:1
High (5-8)15:1 to 20:1

Procedure:

  • Adjust the pH of the antibody solution to ~8.5 by adding 1/10th volume of 1 M Sodium Bicarbonate buffer.

  • Immediately before use, prepare the DBCO-NHS ester solution.

  • Add the calculated volume of DBCO-NHS ester stock solution to the antibody solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Remove the excess, unreacted DBCO-NHS ester using a desalting spin column, exchanging the buffer back to PBS, pH 7.4, as described in Protocol 1.

Protocol 3: Conjugation of this compound (SPAAC Reaction)

Materials:

  • Alkyne-modified antibody (in PBS, pH 7.4)

  • This compound (10 mM stock in anhydrous DMSO or water)

Procedure:

  • Add a 2 to 5-fold molar excess of this compound to the alkyne-modified antibody solution. For example, if the target DOL from the previous step was 4, use an 8:1 to 20:1 molar ratio of dye to antibody.

  • Mix gently and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light. Longer incubation times generally lead to higher conjugation efficiency.

Protocol 4: Purification of the Labeled Antibody

This final purification step is crucial to remove unconjugated this compound, which would otherwise interfere with DOL calculations and downstream applications.

Procedure:

  • Purify the reaction mixture using a desalting spin column as described in Protocol 1. Repeat the purification step a second time if a high excess of dye was used.

  • Collect the fluorescently labeled antibody. The successful conjugation will be visually apparent as the eluate will be brightly colored.

  • Store the final conjugate at 4°C, protected from light. For long-term storage, add a stabilizer like BSA and 0.05% sodium azide, and store at -20°C or -80°C.

IV. Characterization of the Conjugate

Calculating the Degree of Labeling (DOL)

The DOL, or the average number of fluorophore molecules per antibody, is determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅).

  • Calculate the molar concentration of the antibody, correcting for the dye's absorbance at 280 nm. The correction factor (CF) for BP Fluor 555 at 280 nm is approximately 0.10 (A₂₈₀ / A₅₅₅).

    • Corrected A₂₈₀ = A₂₈₀,measured - (A₅₅₅,measured x CF)

    • Antibody Concentration (M) = Corrected A₂₈₀ / ε_antibody

  • Calculate the molar concentration of the dye.

    • Dye Concentration (M) = A₅₅₅,measured / ε_dye

  • Calculate the DOL.

    • DOL = Dye Concentration (M) / Antibody Concentration (M)

Example Characterization Data:

ConjugateMolar Ratio (Dye:Ab)A₅₅₅Corrected A₂₈₀Calculated DOLRecovery
Sample A10:10.4650.2104.5~95%
Sample B20:10.7750.2057.5~92%

Note: Data are hypothetical and for illustrative purposes.

Purity and Integrity Analysis
  • SDS-PAGE: Analyze the conjugate by SDS-PAGE under reducing and non-reducing conditions. The fluorescent band, visualized under UV light before staining, should co-migrate with the Coomassie-stained protein band, confirming covalent attachment.

  • Functional Assay: The ultimate quality control is to test the conjugate in its intended application (e.g., flow cytometry, immunofluorescence). Compare the performance of the labeled antibody to the unlabeled parent antibody to ensure that antigen-binding affinity has been retained.[][13]

References

Application Notes and Protocols for the Purification of BP Fluor 555 Azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins with fluorescent dyes is a cornerstone technique in modern biological research and drug development. BP Fluor 555, a bright and photostable orange-fluorescent dye, when functionalized with an azide (B81097) group, provides a powerful tool for specifically labeling proteins through bioorthogonal click chemistry. This method allows for the precise attachment of the fluorophore to a protein containing a corresponding alkyne handle.

Following the labeling reaction, a critical step is the purification of the fluorescently labeled protein conjugate. This process is essential to remove unreacted free dye, which can otherwise lead to high background signals, inaccurate quantification, and potential artifacts in downstream applications. The choice of purification method depends on factors such as the scale of the experiment, the properties of the target protein, and the desired final purity. This document provides detailed application notes and protocols for the purification of BP Fluor 555 Azide labeled proteins using common laboratory techniques.

Principles of Purification

The primary goal of the purification process is to separate the larger, labeled protein from the smaller, unreacted this compound dye molecules. The most common methods leverage the size differential between the protein-dye conjugate and the free dye.

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius. The stationary phase consists of porous beads. Larger molecules, such as the labeled protein, cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules, like the free dye, enter the pores, increasing their path length and causing them to elute later.[1]

  • Spin Column Chromatography: This is a rapid method for purifying small-scale labeling reactions. It is a form of size-exclusion chromatography where a pre-packed resin is used in a microcentrifuge tube format. Centrifugation is used to pass the sample through the column, with the larger labeled protein being collected in the eluate while the smaller free dye is retained in the resin.

  • Tangential Flow Filtration (TFF): TFF, or cross-flow filtration, is a scalable method suitable for larger sample volumes.[2] The sample solution is pumped tangentially across the surface of a semi-permeable membrane.[3] Molecules larger than the membrane's molecular weight cutoff (MWCO), such as the labeled protein, are retained on one side (the retentate), while smaller molecules, including the free dye and buffer salts, pass through the membrane (the permeate).[4] This process can be used for both concentration and buffer exchange (diafiltration).[3]

Data Presentation: Comparison of Purification Methods

The selection of a purification method can impact the final yield, purity, and degree of labeling of the this compound labeled protein. The following tables summarize typical quantitative data obtained for different purification techniques.

Purification MethodTypical Protein Recovery (%)Purity (% Homogeneity)Typical Degree of Labeling (DOL)
Size-Exclusion Chromatography (SEC)> 85%> 95%1 - 3
Spin Column Chromatography> 80%> 90%1 - 3
Tangential Flow Filtration (TFF)> 90%> 95%1 - 3

Table 1: General comparison of common purification methods for fluorescently labeled proteins.

ParameterDescriptionFormula
Protein Concentration (M) The molar concentration of the purified, labeled protein.--INVALID-LINK-- = (A280 - (A555 * CF)) / ε_protein
Degree of Labeling (DOL) The average number of dye molecules conjugated to each protein molecule.[5]DOL = A555 / (ε_dye * [Protein])

Table 2: Formulas for Calculating Protein Concentration and Degree of Labeling (DOL).[6][7]

Where:

  • A280: Absorbance of the labeled protein solution at 280 nm.

  • A555: Absorbance of the labeled protein solution at the maximum absorbance of BP Fluor 555 (~555 nm).

  • CF: Correction factor for the dye's absorbance at 280 nm (typically around 0.1 for dyes in this spectral range).

  • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • ε_dye: Molar extinction coefficient of BP Fluor 555 at 555 nm (approximately 150,000 M⁻¹cm⁻¹).

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Protein with this compound via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the labeling of a protein containing an alkyne-modified amino acid with this compound.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, HEPES), pH 7.4

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper ligand (e.g., TBTA)

  • DMSO (anhydrous)

  • Deionized water

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a concentration of 10 mM.

    • Prepare a 50 mM solution of CuSO₄ in deionized water.

    • Prepare a fresh 50 mM solution of Sodium Ascorbate (B8700270) in deionized water.

    • Prepare a 10 mM solution of TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL.

    • Add this compound stock solution to achieve a 5- to 10-fold molar excess over the protein.

  • Catalyst Addition:

    • Prepare the catalyst premix by adding the reagents in the following order, vortexing gently after each addition:

      • CuSO₄ solution (to a final concentration of 1 mM)

      • TBTA solution (to a final concentration of 1 mM)

      • Sodium Ascorbate solution (to a final concentration of 5 mM)

    • Add the catalyst premix to the protein-dye mixture.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Proceed immediately to one of the purification protocols below to remove unreacted dye and catalyst.

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)

Materials:

  • SEC column (e.g., Sephadex G-25)

  • Elution Buffer (e.g., PBS, pH 7.4)

  • Chromatography system or manual setup

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of Elution Buffer.

  • Sample Loading: Carefully load the entire labeling reaction mixture onto the top of the column.

  • Elution: Begin elution with the Elution Buffer at a flow rate appropriate for the column.

  • Fraction Collection: Collect fractions of a suitable volume. The labeled protein will appear as the first colored band to elute from the column. The unreacted free dye will be the second, slower-moving colored band.

  • Analysis: Pool the fractions containing the purified labeled protein. Measure the absorbance at 280 nm and 555 nm to determine the protein concentration and DOL.

Protocol 3: Purification by Spin Column Chromatography

Materials:

  • Spin desalting column (with appropriate MWCO for the protein)

  • Collection tubes

  • Elution Buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge

Procedure:

  • Column Preparation:

    • Remove the bottom cap of the spin column and place it in a collection tube.

    • Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.

    • Equilibrate the column by adding 500 µL of Elution Buffer and centrifuging at 1,000 x g for 2 minutes. Repeat this step twice.

  • Sample Loading:

    • Place the equilibrated spin column into a new collection tube.

    • Slowly apply the labeling reaction mixture to the center of the resin bed.

  • Elution:

    • Centrifuge the column at 1,000 x g for 5 minutes to collect the purified labeled protein in the collection tube.

  • Analysis:

    • Measure the absorbance of the eluate at 280 nm and 555 nm to determine the protein concentration and DOL.

Protocol 4: Purification by Tangential Flow Filtration (TFF)

Materials:

  • TFF system with a pump and reservoir

  • TFF membrane cassette with an appropriate MWCO (e.g., 10 kDa for proteins > 30 kDa)

  • Diafiltration Buffer (e.g., PBS, pH 7.4)

Procedure:

  • System Setup:

    • Install the TFF membrane cassette into the system according to the manufacturer's instructions.

    • Flush the system with deionized water and then with Diafiltration Buffer.

  • Concentration:

    • Add the labeling reaction mixture to the reservoir.

    • Begin recirculating the sample through the system.

    • Apply transmembrane pressure to start removing the permeate (containing free dye).

    • Continue until the sample is concentrated to the desired volume.

  • Diafiltration (Buffer Exchange):

    • Add Diafiltration Buffer to the reservoir at the same rate as the permeate is being removed to maintain a constant volume.

    • Continue this process for at least 5-10 diavolumes to ensure complete removal of the unreacted dye.

  • Final Concentration and Recovery:

    • Stop the addition of Diafiltration Buffer and concentrate the sample to the final desired volume.

    • Recover the purified, labeled protein from the system.

  • Analysis:

    • Measure the absorbance of the final retentate at 280 nm and 555 nm to determine the protein concentration and DOL.

Mandatory Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis Alkyne_Protein Alkyne-Modified Protein Click_Reaction CuAAC Click Reaction Alkyne_Protein->Click_Reaction BP555_Azide BP Fluor 555 Azide BP555_Azide->Click_Reaction Labeled_Protein_Mix Labeled Protein (with free dye) Click_Reaction->Labeled_Protein_Mix SEC Size-Exclusion Chromatography Labeled_Protein_Mix->SEC Spin_Column Spin Column Chromatography Labeled_Protein_Mix->Spin_Column TFF Tangential Flow Filtration Labeled_Protein_Mix->TFF Purified_Protein Purified Labeled Protein SEC->Purified_Protein Spin_Column->Purified_Protein TFF->Purified_Protein Spectrophotometry Spectrophotometry (A280 / A555) Purified_Protein->Spectrophotometry DOL_Calc DOL & Concentration Calculation Spectrophotometry->DOL_Calc

Caption: Workflow for labeling, purification, and analysis of this compound labeled proteins.

sec_principle cluster_molecules Column Sample Application Porous Beads Elution Elution_Protein Purified Labeled Protein Column:f2->Elution_Protein Elutes First Elution_Dye Free Dye Column:f2->Elution_Dye Elutes Later Protein Labeled Protein Dye Free Dye

Caption: Principle of Size-Exclusion Chromatography (SEC) for purification.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Protein Recovery - Protein precipitation- Optimize buffer conditions (pH, salt concentration).- Perform purification at 4°C.
- Non-specific binding to column/membrane- Use a different type of column or membrane.- Add a non-ionic detergent (e.g., Tween-20) to the buffer at a low concentration.
High Background (Free Dye Remaining) - Inefficient purification- Increase the column length or number of diavolumes in TFF.- Ensure the correct MWCO of the spin column or TFF membrane is used.
- Aggregation of labeled protein- Centrifuge the sample before loading onto the column.- Optimize labeling conditions to avoid over-labeling.
Low Degree of Labeling (DOL) - Inefficient click reaction- Ensure the freshness of the sodium ascorbate solution.- Optimize the molar ratio of dye to protein.- Check the integrity of the alkyne handle on the protein.
High Degree of Labeling (DOL > 3) - Molar excess of dye is too high- Reduce the molar ratio of this compound to protein in the labeling reaction.
- Inaccurate protein concentration measurement- Verify the protein concentration before labeling.

References

Application Notes and Protocols for Calculating the Degree of Labeling with BP Fluor 555 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 555 Azide (B81097) is a bright, water-soluble fluorescent dye ideal for labeling biomolecules in biological research and drug development.[1][2] Its azide functional group allows for its specific covalent attachment to alkyne-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[3][4][5][6] This method is highly efficient and bioorthogonal, meaning it does not interfere with native biological functional groups.[5][6]

A critical parameter for ensuring the quality and reproducibility of fluorescently labeled biomolecules is the Degree of Labeling (DOL). The DOL represents the average number of dye molecules conjugated to each biomolecule.[7][8] An optimal DOL is crucial, as under-labeling can lead to a poor signal-to-noise ratio, while over-labeling can cause fluorescence quenching and potentially compromise the biological activity of the molecule.[9][10] This document provides detailed protocols for labeling an antibody with BP Fluor 555 Azide and for accurately calculating the DOL using UV-Vis spectrophotometry.

Quantitative Data Summary

For accurate DOL calculations, the following physicochemical properties are essential.

ParameterValueSource
This compound
Excitation Maximum (λmax)555 nm[1]
Emission Maximum572 nm[1]
Molar Extinction Coefficient (ε_dye) at 555 nm155,000 M⁻¹cm⁻¹[1][11][12]
Molecular Weight (MW_dye)915.1 g/mol [1]
Correction Factor (CF₂₈₀) at 280 nm0.08[9]
Immunoglobulin G (IgG) Antibody
Average Molecular Weight (MW_protein)150,000 g/mol [4]
Molar Extinction Coefficient (ε_protein) at 280 nm210,000 M⁻¹cm⁻¹[4]

Experimental Protocols

Protocol 1: Labeling of an Alkyne-Modified Antibody with this compound

This protocol describes the copper-catalyzed click chemistry reaction to conjugate this compound to an antibody that has been pre-modified with an alkyne group.

Materials:

  • Alkyne-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Dimethylsulfoxide (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper(I)-stabilizing ligand

  • Sodium Ascorbate (B8700270)

  • Purification column (e.g., size-exclusion chromatography, SEC)

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

    • THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified antibody solution with the this compound stock solution. The molar ratio of dye to antibody can be optimized, but a starting point of 10:1 is recommended.

    • Gently mix the solution.

  • Catalyst Preparation:

    • In a separate tube, prepare the copper catalyst complex by mixing the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio.

  • Initiation of the Click Reaction:

    • Add the prepared copper catalyst complex to the antibody-dye mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix the final reaction mixture.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification of the Labeled Antibody:

    • Remove the unreacted dye and other reaction components by purifying the labeled antibody using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled antibody.

Protocol 2: Calculation of the Degree of Labeling (DOL)

The DOL is determined by measuring the absorbance of the purified labeled antibody at 280 nm (for the protein) and 555 nm (for the dye) using a UV-Vis spectrophotometer.

Procedure:

  • Spectrophotometer Measurement:

    • Measure the absorbance of the purified labeled antibody solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅) using a 1 cm pathlength cuvette.

    • If the absorbance is too high, dilute the sample with a known factor and re-measure.

  • Calculation:

    • Calculate the concentration of the dye ([Dye]): [Dye] (M) = A₅₅₅ / (ε_dye × path length in cm)

    • Calculate the corrected absorbance of the protein at 280 nm (A₂₈₀_corrected): A₂₈₀_corrected = A₂₈₀ - (A₅₅₅ × CF₂₈₀)

    • Calculate the concentration of the protein ([Protein]): [Protein] (M) = A₂₈₀_corrected / (ε_protein × path length in cm)

    • Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification prep_alkyne_ab Alkyne-Modified Antibody mix_reagents Combine Antibody and Dye Azide prep_alkyne_ab->mix_reagents prep_dye BP Fluor 555 Azide Stock prep_dye->mix_reagents prep_catalyst Copper Catalyst (CuSO4 + THPTA) add_catalyst Add Copper Catalyst prep_catalyst->add_catalyst prep_reducer Sodium Ascorbate (Fresh) add_reducer Add Sodium Ascorbate to Initiate prep_reducer->add_reducer mix_reagents->add_catalyst add_catalyst->add_reducer incubate Incubate (1-2h, RT, Protected from Light) add_reducer->incubate sec_column Size-Exclusion Chromatography incubate->sec_column collect_fractions Collect Labeled Antibody Fractions sec_column->collect_fractions

Caption: Workflow for labeling an alkyne-modified antibody with this compound.

G cluster_measurement Spectrophotometric Measurement cluster_calculation DOL Calculation measure_abs Measure Absorbance of Labeled Antibody at 280 nm and 555 nm calc_dye_conc Calculate Dye Concentration measure_abs->calc_dye_conc correct_prot_abs Correct Protein Absorbance at 280 nm measure_abs->correct_prot_abs calc_dol Calculate DOL (Dye Conc. / Protein Conc.) calc_dye_conc->calc_dol calc_prot_conc Calculate Protein Concentration correct_prot_abs->calc_prot_conc calc_prot_conc->calc_dol

Caption: Logical workflow for the calculation of the Degree of Labeling (DOL).

References

Troubleshooting & Optimization

reducing background noise in BP Fluor 555 Azide imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their BP Fluor 555 Azide (B81097) imaging experiments and minimize background noise for high-quality results.

Troubleshooting Guide: Reducing Background Noise

High background fluorescence can obscure specific signals and compromise the quality of imaging data. This guide addresses common causes of high background in BP Fluor 555 Azide imaging and provides actionable solutions.

IssuePotential CauseRecommended Solution
High background fluorescence in negative controls Non-specific binding of this compound- Decrease the concentration of the this compound probe. - Increase the number and duration of washing steps after the click reaction. - Add a blocking agent like Bovine Serum Albumin (BSA) to your buffers.[1]
Generalized, diffuse background signal Residual copper (I) catalyst- Perform a final wash with a copper chelator such as EDTA.[1] - Ensure the use of a copper-chelating ligand (e.g., THPTA, BTTAA) in sufficient excess (5-10 fold) over the copper sulfate (B86663) during the click reaction.[1]
Punctate or speckled background Impurities in reagents- Use freshly prepared solutions of sodium ascorbate.[1] - Verify the purity of your this compound and alkyne probes.[1]
Signal in cells not treated with the alkyne probe Excess fluorescent probe- Reduce the concentration of the this compound. - Implement thorough washing steps post-reaction to remove unreacted fluorescent probes.[2]
Autofluorescence from cells or tissue Intrinsic fluorescence of biological samples- Use appropriate spectral unmixing techniques if available on your imaging system. - Include an "unstained" control (no fluorophore) to assess the level of autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background signal in copper-catalyzed click chemistry?

A1: Background signals in copper-catalyzed click chemistry, such as that used with this compound, can arise from several sources:

  • Non-specific binding of copper: Copper ions can bind non-specifically to proteins and other biomolecules, leading to unwanted signal.[1]

  • Non-specific binding of the fluorescent probe: The fluorescent azide can non-specifically adhere to cellular components.[1]

  • Reagent impurities: Impurities in the azide or alkyne reagents can contribute to the background.[1]

  • Excess reagents: Using a large excess of the fluorescent azide can lead to higher background if not washed away thoroughly.[1][2]

  • Side reactions: In the presence of a reducing agent, the copper(I) catalyst can generate reactive oxygen species (ROS), which may react with cellular components and contribute to background.[1]

Q2: How can I optimize my washing steps to reduce background?

A2: To optimize washing, increase both the number and duration of the washes. A common recommendation is to perform at least three washes with a buffer such as PBS containing a small amount of detergent (e.g., 0.1% Tween-20) for 5-10 minutes each after the click reaction step. For persistent background, a final wash with a copper chelator like EDTA can be effective.[1]

Q3: What concentration of this compound should I use?

A3: The optimal concentration of this compound can vary depending on the cell type, the abundance of the target molecule, and the specific experimental conditions. It is recommended to perform a titration experiment to determine the lowest concentration of the probe that provides a good signal-to-noise ratio. Starting with a concentration in the low micromolar range (e.g., 1-5 µM) is a common practice.

Q4: Can the fixation and permeabilization method affect background noise?

A4: Yes, the choice of fixation and permeabilization reagents can influence background. For example, a protocol optimized with formaldehyde (B43269) fixation followed by Triton X-100 permeabilization may yield different results compared to methanol (B129727) or saponin-based methods.[3] It is crucial to be consistent with your chosen protocol and to optimize it for your specific cell or tissue type to ensure efficient labeling without introducing artifacts.

Experimental Protocols

General Protocol for this compound Labeling in Fixed Cells

This protocol outlines a general workflow for labeling alkyne-modified biomolecules in fixed and permeabilized cells using a copper-catalyzed click reaction with this compound.

  • Cell Seeding and Alkyne Labeling:

    • Plate cells on coverslips or in imaging-compatible plates.

    • Incubate cells with the alkyne-modified metabolic precursor (e.g., EdU for DNA, an alkyne-modified amino acid for proteins) at an optimized concentration and duration.

  • Fixation and Permeabilization:

    • After incubation, remove the media and wash the cells with PBS.

    • Fix the cells by incubating with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[3]

    • Remove the fixative and wash the cells twice with 3% BSA in PBS.[3]

    • Permeabilize the cells by adding 0.5% Triton® X-100 in PBS and incubating for 20 minutes at room temperature.[3]

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume, components can be added in the following order:

      • PBS: 435 µL

      • This compound (from a 10 mM stock in DMSO): 2.5 µL (final concentration: 50 µM, can be optimized)

      • Copper (II) Sulfate (from a 100 mM stock in water): 10 µL (final concentration: 2 mM)

      • Sodium Ascorbate (from a 500 mM stock in water, freshly prepared): 50 µL (final concentration: 50 mM)

    • Remove the permeabilization buffer and wash the cells with PBS.

    • Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Remove the click reaction cocktail.

    • Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

    • (Optional) Perform a final wash with 5 mM EDTA in PBS to chelate any residual copper.

    • Wash once more with PBS.

    • Mount the coverslips with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filters suitable for BP Fluor 555 (Excitation/Emission maxima: ~555/572 nm).[4]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_processing Cell Processing cluster_reaction Click Reaction cluster_final Final Steps cell_seeding 1. Cell Seeding alkyne_labeling 2. Alkyne Incorporation cell_seeding->alkyne_labeling fixation 3. Fixation alkyne_labeling->fixation permeabilization 4. Permeabilization fixation->permeabilization incubation 6. Incubate with Cells permeabilization->incubation click_cocktail 5. Prepare Click Cocktail click_cocktail->incubation washing 7. Washing incubation->washing imaging 8. Imaging washing->imaging

Caption: Experimental workflow for this compound imaging.

troubleshooting_logic start High Background Observed check_control Is background high in negative control? start->check_control solution_probe Reduce probe concentration Increase washes Add BSA check_control->solution_probe Yes check_copper Is background diffuse? check_control->check_copper No end Optimized Image solution_probe->end solution_copper Add copper chelator wash (EDTA) Use chelating ligand (THPTA) check_copper->solution_copper Yes check_reagents Is background punctate? check_copper->check_reagents No solution_copper->end solution_reagents Use fresh reagents Verify probe purity check_reagents->solution_reagents Yes check_reagents->end No solution_reagents->end

Caption: Troubleshooting logic for high background noise.

References

Technical Support Center: BP Fluor 555 Azide and Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of photobleaching, with a focus on experiments utilizing BP Fluor 555 Azide.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, caused by exposure to excitation light.[1][2] This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a fading of the fluorescent signal during imaging experiments.[3][4] The underlying mechanism often involves the fluorophore entering a long-lived, highly reactive triplet state, from which it can react with surrounding molecules, like oxygen, leading to its degradation.[1][5]

Q2: My this compound signal is fading during image acquisition. Is this photobleaching?

A2: A diminishing fluorescent signal over time during imaging is a classic indication of photobleaching.[3] While this compound is designed to be a bright and photostable dye, all fluorophores are susceptible to photobleaching to some extent.[6][7] The rate of fading is influenced by factors such as the intensity and duration of light exposure.[1][8]

Q3: How can photobleaching adversely affect my experimental results?

Q4: Are there any situations where photobleaching can be advantageous?

A4: Yes, in some specific applications, photobleaching can be used as a tool. For instance, it can be used to quench autofluorescence from endogenous fluorophores within a tissue sample before imaging the target of interest, thereby improving the signal-to-noise ratio.[1][8] Techniques like Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Loss in Photobleaching (FLIP) intentionally use photobleaching to study molecular dynamics and diffusion.[1]

Troubleshooting Guide: Minimizing Photobleaching of this compound

If you are experiencing rapid signal loss with this compound, follow these troubleshooting steps to mitigate photobleaching.

Step 1: Optimize Imaging Parameters

The most immediate and impactful way to reduce photobleaching is to minimize the amount of light your sample is exposed to.[8]

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a sufficient signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.[9][10]

  • Decrease Exposure Time: Use the shortest camera exposure time that allows for clear image acquisition.[9]

  • Minimize Image Acquisition Frequency: For time-lapse experiments, increase the interval between capturing images to reduce the cumulative light exposure.[9]

  • Focus on a Sacrificial Area: Locate the region of interest using a lower magnification or an adjacent area of the slide before focusing and imaging the final area.[3]

Step 2: Utilize Antifade Reagents

Incorporate an antifade reagent into your sample mounting medium. These reagents work by scavenging reactive oxygen species that contribute to the photochemical destruction of fluorophores.[11][12]

  • For Fixed Cells: A variety of commercial antifade mounting media are available, such as those containing p-Phenylenediamine (PPD), n-Propyl gallate (NPG), or 1,4-Diazabicyclo-octane (DABCO).[12] Products like ProLong™ Gold, VECTASHIELD®, and SlowFade™ are commonly used.[10][13][14]

  • For Live-Cell Imaging: Standard antifade reagents for fixed cells are often toxic to live cells.[15] For live-cell experiments, consider using specialized reagents like Trolox, a vitamin E derivative, or commercially formulated live-cell antifade solutions.[11][15]

Step 3: Choose the Right Imaging System Components

The hardware of your microscope can significantly impact the degree of photobleaching.

  • Use a Sensitive Detector: A more sensitive camera, such as an Electron-Multiplying CCD (EMCCD) or a scientific CMOS (sCMOS) camera, will require less excitation light to generate a strong signal.[9]

  • Select Appropriate Filters: Ensure your filter sets are optimized for the excitation and emission spectra of this compound (Excitation max: ~555 nm, Emission max: ~572 nm) to maximize signal detection and minimize unnecessary light exposure.[6]

Step 4: Proper Sample Preparation and Storage
  • Protect from Light: Store your this compound stock solution and stained samples in the dark to prevent photobleaching before imaging.[8][16]

  • Oxygen Depletion: For fixed samples, some antifade reagents work by creating an anaerobic environment, as oxygen is a key contributor to photobleaching.[5]

Quantitative Data on Fluorophore Photostability

FluorophorePhotobleaching Lifetime (seconds)
CA(O4)-PF555314.4
CA-AF55523.6
CA-JFX5499.1
CA-TMR5.6
Data from a study on live COS7 cells, presented as mean values.[17]

BP Fluor 555 is described as a photostable dye, suitable for imaging low-abundance targets.[6][7] While direct comparative data is limited, its characteristics suggest it is more robust than older generation dyes. For demanding applications requiring extended imaging, exploring newer generation dyes with enhanced photostability may be beneficial.[16]

Experimental Protocols

Protocol for Mounting Fixed Cells with Antifade Reagent
  • Final Washes: After completing the staining protocol with this compound, perform the final series of washes with your wash buffer (e.g., PBS).

  • Remove Excess Liquid: Carefully aspirate the final wash buffer from the coverslip or slide, ensuring the sample does not dry out.

  • Apply Antifade Medium: Add a single drop of a commercial antifade mounting medium (e.g., ProLong™ Gold or VECTASHIELD®) to the microscope slide.

  • Mount Coverslip: Gently lower the coverslip with the cells facing down onto the drop of mounting medium. Avoid trapping air bubbles.

  • Seal Coverslip (Optional): For long-term storage, you can seal the edges of the coverslip with clear nail polish or a commercial sealant.

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions. This is often for 24 hours at room temperature in the dark.[9]

  • Imaging: Proceed with fluorescence microscopy, following the guidelines for optimized imaging parameters mentioned above.

Visualizations

Jablonski_Diagram cluster_photobleaching Photobleaching Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Excitation Light) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Slow) T1_reactive Reactive Triplet State ROS Reactive Oxygen Species (ROS) T1_reactive->ROS + O₂ Bleached Non-Fluorescent (Bleached) Fluorophore ROS->Bleached Irreversible Damage

Caption: Jablonski diagram illustrating the mechanism of photobleaching.

Troubleshooting_Workflow Start Start: this compound Signal Fading Step1 Step 1: Optimize Imaging Parameters - Reduce Light Intensity - Decrease Exposure Time - Reduce Acquisition Frequency Start->Step1 Decision1 Is photobleaching still significant? Step1->Decision1 Step2 Step 2: Use Antifade Reagents - Fixed Cells: ProLong, VECTASHIELD - Live Cells: Trolox Decision1->Step2 Yes End_Success Problem Resolved: Successful Imaging Decision1->End_Success No Decision2 Is the issue resolved? Step2->Decision2 Step3 Step 3: Evaluate Hardware - Use a more sensitive camera - Check filter sets Decision2->Step3 No Decision2->End_Success Yes End_Further_Action Further Optimization Needed (Consider alternative fluorophores) Step3->End_Further_Action

Caption: Troubleshooting workflow for this compound photobleaching.

References

Technical Support Center: Troubleshooting Non-Specific Binding of BP Fluor 555 Azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to BP Fluor 555 Azide (B81097). This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly non-specific binding, encountered during click chemistry and fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence and non-specific binding with BP Fluor 555 Azide?

High background fluorescence is a common issue that can obscure specific signals. The primary causes can be categorized as follows:

  • Suboptimal Blocking: Inadequate blocking of non-specific binding sites on cells or tissues can lead to the azide probe adhering to unintended targets.

  • Inappropriate Reagent Concentrations: Using an excessively high concentration of this compound can increase the likelihood of non-specific interactions. Similarly, incorrect concentrations of detergents in washing and incubation buffers can either fail to reduce background or inadvertently enhance it.

  • Issues with Washing Steps: Insufficient or ineffective washing steps after incubation with the fluorescent azide will result in a high background due to the presence of unbound probe.

  • Hydrophobic Interactions: Fluorescent dyes, including BP Fluor 555, can exhibit hydrophobic properties, causing them to non-specifically associate with cellular components like lipids and proteins.[1][2][3]

  • Problems with Click Chemistry Reaction Components: In copper-catalyzed click chemistry (CuAAC), issues with the catalyst, such as oxidation of Cu(I) to Cu(II), or an inappropriate ligand-to-copper ratio, can sometimes contribute to background.

Q2: I'm observing high background in my negative control (no alkyne-labeled target). What should I investigate first?

A high background in your negative control strongly suggests that the this compound is binding non-specifically to cellular components. Here’s a prioritized troubleshooting workflow:

  • Optimize Blocking: This is the most critical step. Ensure you are using an appropriate blocking agent at an optimal concentration and for a sufficient duration. See the "Experimental Protocols" and "Data Presentation" sections for detailed guidance.

  • Titrate this compound Concentration: Reduce the concentration of the azide probe in your reaction. A good starting point is to perform a titration series to find the lowest concentration that still provides a robust specific signal.

  • Enhance Washing Steps: Increase the number and duration of your wash steps after the click reaction. Incorporating a low concentration of a non-ionic detergent, such as Tween-20, in your wash buffer can be very effective.

  • Check for Autofluorescence: Examine an unstained sample under the microscope to determine if the background is inherent to the cells or tissue.

Q3: Which blocking agent is best for my experiment?

The choice of blocking agent can significantly impact your results. There is no single "best" blocker, as the optimal choice depends on your specific cell or tissue type and experimental conditions. Here's a comparison of common blocking agents:

  • Bovine Serum Albumin (BSA): A widely used and effective blocking agent. However, it can be a source of non-specific binding itself if it contains impurities or if your detection antibodies cross-react with it.[4][5]

  • Normal Serum: Using serum from the same species as your secondary antibody (if applicable) is often a good choice as it can block non-specific binding to Fc receptors.

  • Casein/Non-fat Dry Milk: A cost-effective and efficient blocking agent. However, it is not suitable for all applications, particularly when working with biotin-avidin systems or phospho-specific antibodies, as it contains endogenous biotin (B1667282) and phosphoproteins.[4]

  • Fish Gelatin: Can be a good alternative to BSA and milk, especially in multiplex experiments, as it is less likely to cross-react with mammalian antibodies.

We recommend empirically testing a few different blocking agents to determine the best one for your system.

Data Presentation

Table 1: Recommended Starting Concentrations for Blocking Agents and Detergents
ReagentApplicationRecommended Starting ConcentrationKey Considerations
Blocking Agents
Bovine Serum Albumin (BSA)General Blocking1-3% (w/v) in PBSUse high-purity, IgG-free BSA to minimize background.
Normal Goat/Donkey SerumBlocking Fc Receptors5-10% (v/v) in PBSUse serum from the species of the secondary antibody.
Casein (from non-fat dry milk)General Blocking1-5% (w/v) in TBSTCost-effective, but not suitable for biotin or phospho-detection.
Fish GelatinAlternative Blocker0.1-0.5% (w/v) in PBSGood for reducing cross-reactivity with mammalian antibodies.
Detergents
Tween-20Washing Buffer0.05-0.1% (v/v)Effective at reducing non-specific binding during washes.[6]
Triton X-100Permeabilization0.1-0.25% (v/v)Necessary for intracellular targets, but can increase background if not washed out properly.
Table 2: Influence of Dye Hydrophobicity on Non-Specific Binding

The hydrophobicity of a fluorescent dye, often expressed as the logD value (the distribution coefficient between octanol (B41247) and water at a specific pH), can be a predictor of its propensity for non-specific binding. Dyes with a higher, positive logD are more hydrophobic and may exhibit greater non-specific binding.[1][2][3] While the exact logD of BP Fluor 555 is not publicly available, it is spectrally similar to Alexa Fluor 555.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Calculated logD (pH 7.4)Propensity for Non-Specific Binding
Alexa Fluor 488495519-3.94Low
Alexa Fluor 555 555 565 Unavailable Moderate (inferred)
Atto 565563592+0.83High
Cy3550570+3.03High

Data for Alexa Fluor and other dyes are indicative and sourced from literature.[2][3] The non-specific binding of this compound may be influenced by its own hydrophobicity.

Experimental Protocols

Protocol 1: General Procedure for Intracellular Labeling with this compound and Troubleshooting Non-Specific Binding

This protocol provides a general workflow for labeling intracellular targets in cultured cells using copper-catalyzed click chemistry (CuAAC) and includes key steps for minimizing non-specific binding.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 3% BSA in PBS with 0.1% Tween-20 (PBST)

  • Click Chemistry Reaction Cocktail (prepare fresh):

    • This compound (e.g., 5 µM final concentration)

    • Copper(II) Sulfate (CuSO₄) (e.g., 1 mM final concentration)

    • Copper Protectant/Ligand (e.g., THPTA) (e.g., 5 mM final concentration)

    • Reducing Agent (e.g., Sodium Ascorbate) (e.g., 10 mM final concentration)

  • Wash Buffer: 0.1% Tween-20 in PBS (PBST)

  • Nuclear Stain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Preparation:

    • Wash cells grown on coverslips twice with PBS.

  • Fixation:

    • Incubate cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate cells with Blocking Buffer for 1 hour at room temperature. This step is crucial for minimizing non-specific binding.

  • Click Chemistry Reaction:

    • Prepare the Click Chemistry Reaction Cocktail immediately before use. Add the components in the recommended order (typically azide, then copper/ligand premix, then reducing agent).

    • Aspirate the blocking solution from the coverslips and add the reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the reaction cocktail.

    • Wash the cells three to five times with Wash Buffer, with each wash lasting at least 5 minutes with gentle agitation. This is a critical step to remove unbound this compound.

  • Counterstaining and Mounting:

    • Incubate with a nuclear stain like DAPI, if desired.

    • Wash twice with PBS.

    • Mount the coverslips on microscope slides using an antifade mounting medium.

  • Imaging:

    • Image using a fluorescence microscope with appropriate filter sets for BP Fluor 555 (Excitation/Emission: ~555/565 nm).

Mandatory Visualization

Troubleshooting_Workflow Start High Non-Specific Binding Observed Q1 Is background high in negative control? Start->Q1 A1_Yes Optimize Blocking (Increase concentration/duration, try different agents) Q1->A1_Yes Yes A1_No Check for Autofluorescence (Image unstained sample) Q1->A1_No No Q2 Is background still high? A1_Yes->Q2 End5 Problem Resolved A1_No->End5 A2_Yes Titrate Down This compound Concentration Q2->A2_Yes Yes End Problem Resolved Q2->End No Q3 Is background still high? A2_Yes->Q3 A3_Yes Increase Wash Steps (Number and duration) Add 0.1% Tween-20 to wash buffer Q3->A3_Yes Yes End2 Problem Resolved Q3->End2 No Q4 Is background still high? A3_Yes->Q4 A4_Yes Review Click Reaction Components & Protocol Q4->A4_Yes Yes End3 Problem Resolved Q4->End3 No End4 Problem Resolved A4_Yes->End4

Caption: A logical workflow for troubleshooting non-specific binding.

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_post Post-Staining Fixation Fixation (e.g., 4% PFA) Permeabilization Permeabilization (e.g., 0.25% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 3% BSA) Permeabilization->Blocking Click_Reaction Click Reaction with This compound Blocking->Click_Reaction Washing Washing (e.g., PBST) Click_Reaction->Washing Mounting Mounting Washing->Mounting

Caption: Key stages in the experimental workflow for fluorescent azide labeling.

References

Technical Support Center: Navigating the Impact of Copper Catalysts on Cells in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing copper-catalyzed click chemistry in cellular applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the use of copper catalysts in biological systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of copper catalyst cytotoxicity in live-cell click chemistry?

A1: The primary driver of cytotoxicity from copper(I) catalysts in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the generation of reactive oxygen species (ROS).[1][2][3] In the aqueous, oxygen-rich intracellular environment, the catalytically active Cu(I) can be oxidized to Cu(II), a process that produces damaging ROS like superoxide (B77818) radicals and hydrogen peroxide. These ROS can induce oxidative stress, leading to damage of vital cellular components such as lipids, proteins, and DNA, which can ultimately result in cell death.[3]

Q2: How does the choice of ligand affect copper-induced cytotoxicity?

A2: The ligand environment surrounding the copper catalyst is a critical determinant of its toxicity and catalytic activity.[4][5][6] Water-soluble ligands, such as THPTA, BTTAA, and bis-L-histidine, can both accelerate the click reaction and reduce copper's toxicity.[1] These ligands stabilize the Cu(I) oxidation state, preventing its oxidation and the subsequent formation of harmful ROS.[7][8] Furthermore, some ligands can act as sacrificial reductants, further protecting cells from oxidative damage.[1] The choice of ligand can also influence the cellular uptake of the copper complex.[4][5][6]

Q3: Can I perform copper-catalyzed click chemistry inside living cells?

A3: Yes, performing CuAAC inside living cells is possible, but it is more challenging than labeling cell surface molecules.[2] The intracellular environment contains biomolecules like glutathione (B108866) that can deactivate the copper catalyst.[9][10] To overcome this, strategies such as using cell-penetrating peptides tethered to the Cu(I) ligand have been developed to enhance intracellular reaction efficiency.[2] Careful optimization of reaction conditions, including copper and ligand concentrations, is crucial to maintain cell viability.[2]

Q4: Are there alternatives to copper-catalyzed click chemistry for live-cell applications?

A4: Yes, copper-free click chemistry is a widely used alternative that avoids the issue of copper-induced cytotoxicity.[11] These reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), utilize strained cyclooctynes that react with azides without the need for a metal catalyst. While generally slower than copper-catalyzed reactions, they offer excellent biocompatibility for in vivo applications.[1][12]

Q5: How can I minimize copper toxicity in my experiments?

A5: Several strategies can be employed to mitigate copper toxicity:

  • Use of accelerating ligands: Ligands like BTTAA and BTTES can significantly increase the reaction rate, allowing for the use of very low and less toxic copper concentrations.[7][13]

  • Employ copper-chelating azides: These azides can accelerate the reaction, achieving high signal with minimal copper concentrations (10–40 µM).[1][14][15][16]

  • Optimize copper concentration: Reducing the copper concentration generally reduces toxicity, though this may also slow down the reaction rate.[1] Titrating the copper concentration to find the optimal balance between reaction efficiency and cell viability is recommended.

  • Control incubation time: Limiting the duration of cell exposure to the click chemistry reagents can help minimize cytotoxic effects.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no click reaction product Inactive Copper Catalyst: The active Cu(I) catalyst may have been oxidized to the inactive Cu(II) state by dissolved oxygen.[8]Ensure the use of a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the +1 oxidation state.[8] Also, consider preparing fresh reagent solutions.
Inappropriate Ligand: The chosen ligand may not be suitable for the solvent system or may not effectively stabilize the Cu(I) catalyst.[8]Select a ligand that is soluble and effective in your reaction medium. For aqueous environments, water-soluble ligands like THPTA or BTTAA are recommended.[8]
Catalyst Deactivation by Biomolecules: Intracellular thiols, such as glutathione, can deactivate the copper catalyst.[9][10]For intracellular labeling, consider using a higher concentration of the catalyst (while monitoring toxicity) or employing strategies to protect the catalyst, such as using ligands tethered to cell-penetrating peptides.[2] Pre-treating cells with a low concentration of N-ethylmaleimide can also reduce biothiol interference.[9]
High Cell Death or Low Viability Excessive Copper Concentration: High concentrations of copper are toxic to cells.[2]Reduce the copper concentration. The use of highly accelerating ligands can allow for efficient labeling with as little as 10-40 µM copper.[1]
Generation of Reactive Oxygen Species (ROS): The reaction of Cu(I) with oxygen generates cytotoxic ROS.[1][17]Use a stabilizing ligand (e.g., THPTA, BTTAA) to protect the Cu(I) from oxidation.[7] Ensure a reducing agent (e.g., sodium ascorbate) is present.
Prolonged Exposure: Extended incubation with the reaction components can increase cytotoxicity.[3]Minimize the incubation time. Monitor the reaction progress to determine the shortest time required for sufficient labeling.
Inconsistent Results Impure Reagents: The purity of the azide (B81097), alkyne, and solvents can significantly affect the reaction outcome.Use high-purity reagents and solvents. If impurities are suspected, consider purifying the starting materials.
Incorrect Reagent Stoichiometry: An improper ratio of azide to alkyne or ligand to copper can lead to poor results.Optimize the stoichiometry of your reagents. A common starting point for the ligand-to-copper ratio is 2:1, which can be titrated upwards.[3]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the impact of copper catalysts and ligands on cell viability.

Table 1: Comparison of Ligand Performance in Copper-Catalyzed Click Chemistry

LigandRequired Copper ConcentrationReaction KineticsBiocompatibilityCytotoxicity
TBTA HighVery HighLowHigh
THPTA ModerateModerateModerateModerate
BTTAA Very LowVery HighVery HighVery Low
BTTES LowHighVery HighVery Low
BTTP LowHighHighLow

This table is a summary based on information from Vector Labs and other sources, providing a comparative overview of commonly used ligands.[7]

Table 2: Cytotoxicity of Copper on Various Cell Lines

Cell LineCopper CompoundConcentrationExposure TimeViability Assay% Cell ViabilityReference
HepG2Copper Sulfate (B86663)220.5 ± 23.8 µg/mL (LD50)48 hMTT50%[18]
Multiple Human Cell LinesCu(II)-bis-L-histidineMicromolar concentrations72 hMTTNo toxicity observed[4][5][6][19]
HUVECsCopper (without ligand)100 µM24 hMTSSignificantly reduced[2]
OVCAR5Copper (without ligand)100 µM24 hMTSSignificantly reduced[2]
HUVECsCopper with Ligand 1 (BTTAA derivative)100 µM24 hMTSSlightly slower proliferation[2]
OVCAR5Copper with Ligand 1 (BTTAA derivative)100 µM24 hMTSSlightly slower proliferation[2]

Experimental Protocols

Protocol 1: Assessment of Copper-Induced Cytotoxicity using MTT Assay

This protocol provides a general method for evaluating the cytotoxicity of copper catalysts in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Copper sulfate (CuSO₄) stock solution

  • Ligand stock solution (if applicable)

  • Sodium ascorbate stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Prepare a dilution series of the copper catalyst and/or ligand in complete cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the treatment medium.

    • Include a vehicle control (medium only) and a positive control for cell death.

    • If applicable, add sodium ascorbate to the desired final concentration.

    • Incubate for the desired time period (e.g., 24 or 48 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for at least 15 minutes at room temperature with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Visualizations

Copper_Toxicity_Pathway Mechanism of Copper-Induced Cytotoxicity and Mitigation cluster_problem Problem: Copper Cytotoxicity cluster_solution Solution: Mitigation Strategies Cu(I) Cu(I) ROS Reactive Oxygen Species Cu(I)->ROS Oxidation O2 O2 O2->ROS Cell_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cell_Damage Cell_Death Cell_Death Cell_Damage->Cell_Death Ligand Accelerating Ligand Ligand->Cu(I) Stabilizes Fast_Reaction Accelerated Click Reaction Ligand->Fast_Reaction Reduced_Toxicity Reduced Cytotoxicity Ligand->Reduced_Toxicity Chelating_Azide Copper-Chelating Azide Chelating_Azide->Fast_Reaction Low_Cu Reduced Copper Concentration Low_Cu->Reduced_Toxicity Fast_Reaction->Low_Cu Allows for

Caption: Workflow of copper-induced cytotoxicity and mitigation strategies.

Troubleshooting_Workflow Troubleshooting Logic for Cellular Click Chemistry Start Start Experiment Problem Poor Results? Start->Problem Check_Viability High Cell Death? Problem->Check_Viability Yes Success Successful Labeling Problem->Success No Check_Product Low Product Yield? Check_Viability->Check_Product No Optimize_Cu Reduce Copper Conc. Add/Optimize Ligand Shorten Incubation Check_Viability->Optimize_Cu Yes Optimize_Catalyst Check Reducing Agent Verify Ligand Choice Use Fresh Reagents Check_Product->Optimize_Catalyst Yes Check_Product->Success No Reassess Re-evaluate Protocol Optimize_Cu->Reassess Optimize_Catalyst->Reassess Reassess->Problem

Caption: A logical workflow for troubleshooting common issues in cellular click chemistry.

References

improving signal-to-noise ratio with BP Fluor 555 Azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio when using BP Fluor 555 Azide (B81097).

Frequently Asked Questions (FAQs)

Q1: What is BP Fluor 555 Azide and for what is it used?

This compound is a bright, water-soluble orange fluorescent dye.[1][2] It is designed for covalent labeling of biomolecules through "click chemistry." Specifically, its azide group reacts with alkyne-modified molecules in either a copper-catalyzed (CuAAC) or a copper-free, strain-promoted (SPAAC) reaction.[1][2] This makes it ideal for visualizing a wide range of biological molecules and processes in fluorescence microscopy and flow cytometry.

Q2: What are the key spectral properties of this compound?

This compound is optimally excited by 532 nm or 555 nm laser lines and can be visualized with filter sets for tetramethylrhodamine (B1193902) (TRITC).[1][2] Its key spectral characteristics are summarized in the table below.

Q3: Is this compound suitable for live-cell imaging?

For live-cell imaging, the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) is the recommended method.[1][2] The copper catalyst used in the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be toxic to cells.[3][4] SPAAC utilizes a strained cyclooctyne (B158145) (like DBCO) that reacts with the azide without the need for a copper catalyst, making it biocompatible.[5][6]

Q4: How photostable is BP Fluor 555?

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its close derivatives. This data is essential for instrument setup and for comparing its performance with other fluorophores.

PropertyValueNotes
Excitation Maximum (λ_max_) 555 nm[1][9]
Emission Maximum (λ_em_) 572 nm[1][9]
Molar Extinction Coefficient (ε) 155,000 cm⁻¹M⁻¹[1][9][10]
Fluorescence Quantum Yield (Φ) ~0.14Based on the closely related BP Fluor 555 active ester.[11]
Molecular Weight 915.1 g/mol [1]
Solubility Water, DMSO, DMF[1]

Troubleshooting Guides

Weak or No Signal
Potential Cause Recommended Solution
Inefficient Click Reaction - For CuAAC: Ensure a fresh solution of sodium ascorbate (B8700270) is used, as it oxidizes over time. Use a copper-chelating ligand like THPTA or TBTA to protect the Cu(I) catalyst.[12] Optimize the concentrations of all reaction components. - For SPAAC: Allow for a sufficient reaction time, which can range from 1 to 24 hours depending on the reactants.[13]
Low Abundance of Target Molecule Consider using a signal amplification strategy.
Incorrect Reagent Concentrations Titrate the concentration of this compound. A final concentration of 2-40 µM is a general starting point for cell lysate labeling.[14]
Degradation of this compound Store the reagent at -20°C and protect it from light.[1]
Suboptimal Imaging Settings Ensure the correct laser line (532 nm or 555 nm) and a TRITC filter set are being used.[1][2] Adjust the gain and exposure settings on the microscope.
High Background or Non-Specific Staining
Potential Cause Recommended Solution
Non-Specific Binding of the Dye - Decrease the concentration of this compound. - Increase the number and duration of wash steps after the click reaction. - Add a blocking agent, such as Bovine Serum Albumin (BSA), to your buffers before the click reaction.[15][16][17]
Cellular Autofluorescence - Image an unstained control sample to determine the level of autofluorescence. - Consider using a dye with a longer wavelength if autofluorescence in the green/orange channel is high.[16]
Excess Copper Catalyst (CuAAC) - Use a copper-chelating ligand (e.g., THPTA) in a 5:1 ratio to the copper sulfate. - Perform a final wash with a copper chelator like EDTA.
Side Reactions with Strained Alkynes (SPAAC) If using a strained cyclooctyne, be aware of potential reactions with thiols. Pre-treating the sample with a thiol-blocking agent like N-ethylmaleimide (NEM) can mitigate this.
Impure Reagents Use high-purity, freshly prepared reagents for the click reaction.

Experimental Protocols

General Protocol for Cell Labeling via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol provides a starting point for labeling azide-modified biomolecules in fixed and permeabilized cells.

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.

  • Click Reaction Cocktail Preparation (Prepare Fresh):

    • For a 500 µL reaction, prepare a cocktail containing the following components in a suitable buffer (e.g., PBS):

      • This compound: 1-10 µM final concentration.

      • Copper(II) Sulfate (CuSO₄): 100 µM final concentration.

      • Copper Ligand (e.g., THPTA): 500 µM final concentration (to maintain a 5:1 ligand to copper ratio).

      • Sodium Ascorbate: 2.5 mM final concentration (add last to initiate the reaction).

  • Labeling Reaction:

    • Remove the blocking buffer and add the click reaction cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three to five times with PBS containing 0.05% Tween 20.

    • If desired, counterstain with a nuclear stain like DAPI.

    • Mount the coverslip on a microscope slide with an antifade mounting medium.

    • Image using a fluorescence microscope with appropriate filters for BP Fluor 555.

Visualizations

Signaling Pathways and Experimental Workflows

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne Alkyne-modified Biomolecule Triazole Fluorescently Labeled Biomolecule Alkyne->Triazole Azide BP Fluor 555 Azide Azide->Triazole CuII Copper(II) Sulfate CuI Copper(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI_complex Cu(I)-Ligand Complex CuI->CuI_complex Ligand THPTA Ligand Ligand->CuI_complex CuI_complex->Triazole Catalysis SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Strained_Alkyne Strained Alkyne (e.g., DBCO) Triazole Fluorescently Labeled Biomolecule Strained_Alkyne->Triazole [3+2] Cycloaddition Azide BP Fluor 555 Azide Azide->Triazole Troubleshooting_Workflow Start Start Experiment Problem Poor Signal-to-Noise Ratio Start->Problem WeakSignal Weak or No Signal Problem->WeakSignal Low Intensity HighBackground High Background Problem->HighBackground Non-specific Staining CheckReaction Optimize Click Reaction (Fresh Reagents, Time) WeakSignal->CheckReaction DecreaseDye Decrease Dye Concentration HighBackground->DecreaseDye IncreaseDye Increase Dye Concentration CheckReaction->IncreaseDye CheckMicroscope Verify Microscope Settings IncreaseDye->CheckMicroscope End Improved S/N Ratio CheckMicroscope->End ImproveWashing Increase Washing Steps DecreaseDye->ImproveWashing AddBlocking Add Blocking Step (e.g., BSA) ImproveWashing->AddBlocking AddBlocking->End

References

Technical Support Center: Troubleshooting Protein Precipitation During Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of protein precipitation during labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein precipitation during a labeling reaction?

Protein precipitation during labeling can be triggered by several factors that disrupt the delicate balance of forces maintaining protein solubility. These include:

  • High Protein Concentration: Concentrated protein solutions are more susceptible to aggregation, and the chemical modifications during labeling can further exacerbate this.[1]

  • Suboptimal Buffer pH: Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[1][2] If the buffer pH is too close to the protein's pI, it can lead to aggregation.

  • Increased Hydrophobicity: The labeling molecule itself, particularly hydrophobic dyes, can increase the overall hydrophobicity of the protein surface, promoting intermolecular interactions and precipitation.[3][4][5]

  • Over-labeling: A high ratio of the labeling reagent to the protein can lead to the modification of numerous surface residues. This can significantly alter the protein's physicochemical properties and increase its tendency to aggregate.[4][6]

  • Presence of Organic Solvents: Organic solvents like DMSO, often used to dissolve labeling reagents, can denature proteins and cause them to precipitate, especially at high concentrations.[3][7]

  • Inappropriate Buffer Composition: The type and concentration of salts in the buffer can influence the electrostatic interactions between protein molecules.[2][8][9] Buffers containing primary amines (e.g., Tris) can compete with the protein for reaction with certain labeling reagents.[2]

  • Physical Stress: Agitation, vortexing, or multiple freeze-thaw cycles can introduce mechanical stress, leading to protein unfolding and aggregation.[4][10]

Q2: My protein precipitated after adding the labeling reagent. What should I do?

If you observe precipitation after adding the labeling reagent, it is crucial to systematically troubleshoot the potential causes. Here are some immediate steps to consider:

  • Review your labeling ratio: An excessive molar excess of the labeling reagent is a common culprit.[4][6] Try reducing the dye-to-protein ratio in a subsequent experiment.

  • Assess the buffer pH: Ensure the buffer pH is at least one unit away from your protein's isoelectric point (pI).[1] For many labeling reactions, a slightly alkaline pH (7.5-9.0) is recommended.[1]

  • Consider the protein concentration: High protein concentrations increase the likelihood of aggregation.[1][4] Try performing the labeling reaction at a lower protein concentration. If a high final concentration is required, you can concentrate the protein after the labeling and purification steps.[1]

  • Evaluate the labeling reagent's properties: If you are using a hydrophobic dye, it may be causing the protein to become less soluble.[3][4] Consider switching to a more hydrophilic or sulfonated dye.[4][7]

Q3: How can I prevent protein precipitation from occurring in the first place?

Proactive measures can significantly reduce the risk of protein precipitation during labeling:

  • Optimize Buffer Conditions:

    • Maintain a buffer pH that is optimal for your protein's stability, typically at least 1 pH unit away from its pI.[1]

    • Include stabilizing additives in your buffer. Common examples include salts (e.g., 150 mM NaCl), glycerol (B35011) (5-20%), and non-ionic detergents (e.g., 0.1% Triton X-100 or Tween-20).[4][11][12]

  • Control Labeling Stoichiometry:

    • Carefully titrate the labeling reagent to determine the optimal dye-to-protein ratio that achieves sufficient labeling without causing precipitation.[4] A 1:1 stoichiometry is often a good starting point to minimize issues.[3]

  • Manage Protein Concentration:

    • Start with a lower protein concentration (e.g., 1-2 mg/mL) and empirically determine the highest concentration your protein can tolerate under the labeling conditions.[4]

  • Minimize Physical Stress:

    • Handle protein solutions gently. Avoid vigorous vortexing or agitation.[4][10]

    • Minimize freeze-thaw cycles by storing proteins in single-use aliquots.[13]

  • Purify Your Protein:

    • Ensure your initial protein sample is pure and free of aggregates, as these can act as seeds for further precipitation.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters to consider when troubleshooting and optimizing protein labeling experiments.

ParameterRecommended Range/ValueRationale
Protein Concentration 1-5 mg/mLHigher concentrations can increase aggregation risk.[5] Start low and optimize.
Buffer pH At least 1 unit away from pIProteins are least soluble at their isoelectric point.[1]
pH 7.5-9.0 (for amine-reactive dyes)Facilitates the reaction and helps maintain protein charge.[1]
Salt Concentration ~150 mM NaClHelps to screen electrostatic interactions that can lead to aggregation.[4][8]
Labeling Reagent:Protein Molar Ratio Start with 1:1 to 10:1Over-labeling can increase hydrophobicity and lead to precipitation.[3][4]
Organic Solvent (e.g., DMSO) Concentration < 5% (v/v)High concentrations of organic solvents can denature proteins.[2][7]
Reducing Agent (e.g., TCEP, DTT) 1-5 mMPrevents the formation of non-native disulfide bonds.[5]
Glycerol Concentration 5-20%Acts as a cryoprotectant and protein stabilizer.[12]

Experimental Protocols

Protocol 1: Buffer Exchange using a Desalting Column

This protocol is used to remove excess, unreacted labeling reagent and to exchange the protein into a suitable storage buffer.

  • Equilibrate the Desalting Column:

    • Remove the storage solution from the desalting column.

    • Equilibrate the column by passing 3-5 column volumes of your desired storage buffer through it.

  • Load the Sample:

    • Allow the equilibration buffer to completely enter the column bed.

    • Carefully load your protein sample onto the center of the column bed.

  • Elute the Labeled Protein:

    • Add the storage buffer to the column and begin collecting fractions.

    • The labeled protein will typically elute in the void volume, while the smaller, unreacted labeling reagent molecules will be retained by the column matrix.

  • Monitor Elution:

    • Monitor the protein elution by measuring the absorbance at 280 nm (for the protein) and the appropriate wavelength for your label.

  • Pool Fractions and Store:

    • Pool the fractions containing the purified, labeled protein.

    • Store the labeled protein at the appropriate temperature (4°C for short-term, -20°C or -80°C for long-term storage).[13]

Visualizations

TroubleshootingWorkflow start Protein Precipitation Observed check_ratio Is the labeling reagent to protein ratio too high? start->check_ratio reduce_ratio Reduce Labeling Ratio check_ratio->reduce_ratio Yes check_buffer Is the buffer pH near the protein's pI? check_ratio->check_buffer No reduce_ratio->check_buffer adjust_ph Adjust Buffer pH (>1 unit from pI) check_buffer->adjust_ph Yes check_concentration Is the protein concentration too high? check_buffer->check_concentration No adjust_ph->check_concentration dilute_protein Dilute Protein Sample check_concentration->dilute_protein Yes check_dye Is the labeling dye hydrophobic? check_concentration->check_dye No dilute_protein->check_dye change_dye Switch to a Hydrophilic Dye check_dye->change_dye Yes add_stabilizers Add Stabilizing Excipients (e.g., salt, glycerol) check_dye->add_stabilizers No change_dye->add_stabilizers success Successful Labeling add_stabilizers->success

Caption: A troubleshooting workflow for addressing protein precipitation during labeling.

References

Validation & Comparative

A Comparative Analysis of Photostability: BP Fluor 555 Azide vs. Cy3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of robust and reliable fluorescent probes is a critical determinant of experimental success. In applications requiring sustained or high-intensity illumination, such as time-lapse microscopy and single-molecule studies, the photostability of a fluorophore is a paramount performance metric. This guide provides an objective comparison of the photostability of BP Fluor 555 Azide and the widely utilized cyanine (B1664457) dye, Cy3, supported by key performance data and a standardized experimental protocol for direct evaluation.

Quantitative Performance Comparison

The intrinsic brightness and photostability of a fluorophore are dictated by its photophysical properties. A summary of the key quantitative data for this compound and Cy3 is presented below.

ParameterThis compoundCy3
Excitation Maximum 555 nm[1]554-555 nm[2][3]
Emission Maximum 572 nm[1]568-570 nm[2][3][4]
Molar Extinction Coefficient ~155,000 cm⁻¹M⁻¹[1]~150,000 cm⁻¹M⁻¹[2][3]
Fluorescence Quantum Yield ~0.14*~0.15[2][3]
Relative Photostability More PhotostableLess Photostable

*Note: The quantum yield for this compound is based on the value for the spectrally similar BP Fluor 555 active ester.[5] While Cy3 is a widely used dye, it is known to be susceptible to photobleaching.[6][7] BP Fluor 555 is positioned as a more photostable alternative.[5][8] For comparison, studies have shown that Alexa Fluor 555, a dye with similar spectral properties to BP Fluor 555, is significantly more resistant to photobleaching than Cy3.[6][7][9][10][11] In one direct comparison, after 95 seconds of continuous illumination, an Alexa Fluor 555 conjugate retained almost 90% of its initial fluorescence, whereas a Cy3 conjugate retained only about 75%.[11]

Experimental Protocol for Photostability Assessment

To enable researchers to perform direct comparisons of fluorophore photostability under their specific experimental conditions, the following generalized protocol for measuring photobleaching rates is provided.[6][9]

Objective: To quantify and compare the rate of fluorescence decay of this compound and Cy3 under continuous illumination.

Materials:

  • Solutions of this compound and Cy3 conjugated to the molecule of interest (e.g., antibody, oligonucleotide) at equivalent concentrations and degree of labeling in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope equipped with a stable, high-intensity light source (e.g., laser, arc lamp).

  • Appropriate filter sets for the selected fluorophores (e.g., TRITC/Cy3 filter set).

  • A high-sensitivity camera (e.g., sCMOS or EMCCD).

  • Image acquisition and analysis software.

  • Sample chamber (e.g., glass-bottom dish, flow cell).

Methodology:

  • Sample Preparation:

    • Mount the sample on the microscope stage.

    • Bring the region of interest into focus.

  • Microscope Configuration:

    • Set the excitation light source to a constant power level that is appropriate for the experiment. It is crucial that this power level remains consistent across all samples being compared.

    • Select the appropriate filter cube for the fluorophores being imaged.

  • Image Acquisition:

    • Begin continuous illumination of the sample.

    • Simultaneously, start acquiring a time-lapse series of images at a fixed frame rate. The duration of the acquisition and the frame rate should be chosen to adequately capture the decay of the fluorescence signal.

  • Data Analysis:

    • For each time point in the acquired series, measure the mean fluorescence intensity of the region of interest.

    • Correct for background fluorescence by subtracting the mean intensity of a region with no fluorescent signal.

    • Normalize the background-corrected fluorescence intensity at each time point to the initial fluorescence intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photobleaching profile of the fluorophore.

    • The rate of photobleaching can be quantified by fitting the decay curve to an exponential function to determine the decay constant or by calculating the half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).

Visualizing the Experimental Workflow

The logical flow of the photostability assessment protocol can be represented as a diagram.

Caption: Workflow for comparative photostability analysis.

Conclusion and Recommendations

The selection of a fluorescent dye for demanding imaging applications requires careful consideration of its photophysical properties. The available data indicates that this compound offers superior photostability compared to the traditional Cy3 dye, making it a more suitable choice for experiments that involve long-term imaging or high-intensity illumination. For applications where maximizing the signal-to-noise ratio and extending the observation time are critical, this compound presents a compelling alternative to Cy3. However, it is always recommended to perform a direct comparison of the fluorophores under the specific conditions of your experimental setup to ensure the optimal choice for your research needs.

References

A Comparative Performance Analysis of BP Fluor 555 Azide and Other Common Azide Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of fluorescent dyes is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of BP Fluor 555 Azide (B81097) with two other widely used fluorescent azide dyes in the orange-red spectrum: Alexa Fluor 555 Azide and Cy3 Azide. This comparison is based on their key photophysical properties and includes detailed experimental protocols for their application in labeling and imaging.

Quantitative Data Summary

The brightness of a fluorophore is a crucial parameter for sensitivity in fluorescence detection and is determined by the product of its molar extinction coefficient and quantum yield. The following table summarizes the key spectral and photophysical properties of BP Fluor 555 Azide, Alexa Fluor 555 Azide, and Cy3 Azide.

PropertyThis compoundAlexa Fluor 555 AzideCy3 Azide
Excitation Maximum (nm) 555[1]~555[2][3]555[4]
Emission Maximum (nm) 572[1]~565[5]570[4]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 155,000[1]150,000150,000[4]
Quantum Yield (Φ) High (not specified)[6]0.10[7]0.31[4]
Calculated Brightness (ε x Φ) High15,00046,500
Solubility Water, DMSO, DMF[1]Good water solubilityDMF, DMSO, DCM[4]
Reactivity AzideAzideAzide

Note: The quantum yield for this compound is stated as "high" by the manufacturer, but a specific numerical value is not publicly available. The brightness for Alexa Fluor 555 is calculated based on its reported quantum yield. Several sources describe BP Fluor 555 as an "Alexa Fluor 555 equivalent" and spectrally "almost identical to Cy3 Dye, Alexa Fluor® 555".

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of these fluorescent azide dyes.

I. Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a protein containing an alkyne group with an azide-functionalized fluorescent dye.

Materials:

  • Alkyne-modified protein in a copper-free buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Azide-functionalized dye (this compound, Alexa Fluor 555 Azide, or Cy3 Azide) dissolved in DMSO or DMF

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Reducing agent solution (e.g., sodium ascorbate)

  • Copper chelating ligand (e.g., THPTA)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide dye in DMSO or DMF.

    • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate (B8700270) in water.

    • Prepare a stock solution of the copper ligand in an appropriate solvent.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein with the azide-functionalized dye.

    • Add the copper ligand to the reaction mixture.

    • Add the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Gently mix the components and allow the reaction to proceed at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and copper catalyst by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Determination of Labeling Efficiency:

    • Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the dye.

    • Calculate the degree of labeling (DOL) using the Beer-Lambert law.

II. Cellular Imaging with Labeled Proteins

This protocol outlines the steps for imaging cells that have been treated with a fluorescently labeled protein.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescently labeled protein from Protocol I

  • Cell culture medium

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets

  • Mounting medium with an antifade reagent

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Incubate the cultured cells with the fluorescently labeled protein in cell culture medium for a predetermined time and concentration.

    • Wash the cells with PBS to remove any unbound labeled protein.

  • Fixation and Permeabilization (Optional):

    • Fix the cells with the fixative solution for 10-15 minutes at room temperature.

    • If the target is intracellular, permeabilize the cells with the permeabilization buffer for 5-10 minutes.

    • Wash the cells with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for the specific dye (e.g., a TRITC/Cy3 filter set for dyes in the 555 nm range).

    • Acquire images using identical settings (e.g., exposure time, laser power) to allow for a direct comparison of the fluorescence intensity between the different dyes.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a comparative analysis of the fluorescent dyes.

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling & Purification cluster_analysis Analysis cluster_results Results Protein Alkyne-Modified Protein Labeling Click Chemistry (CuAAC) Protein->Labeling Dye1 BP Fluor 555 Azide Dye1->Labeling Dye2 Alexa Fluor 555 Azide Dye2->Labeling Dye3 Cy3 Azide Dye3->Labeling Purification Purification Labeling->Purification Spectroscopy Spectroscopy (DOL) Purification->Spectroscopy Microscopy Fluorescence Microscopy Purification->Microscopy Comparison Brightness & Photostability Comparison Spectroscopy->Comparison Microscopy->Comparison

Caption: Workflow for comparing fluorescent dyes.

References

A Comparative Guide to the Validation of BP Fluor 555 Azide Labeling by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BP Fluor 555 Azide (B81097) with other common fluorescent azide labels in the 555 nm range, focusing on their validation by mass spectrometry. The information presented is compiled from publicly available data sheets and scientific literature to aid in the selection of the most appropriate reagent for your research needs.

Introduction

Fluorescent labeling is a cornerstone of modern biological research, enabling the visualization and tracking of biomolecules. The use of "click chemistry," a bioorthogonal ligation method, has streamlined the process of attaching fluorescent probes to proteins, nucleic acids, and other biomolecules. Azide-functionalized fluorescent dyes, such as BP Fluor 555 Azide, are key reagents in this workflow, reacting specifically with alkyne-modified targets.

Mass spectrometry (MS) is an indispensable tool for the validation of bioconjugation reactions. It provides unambiguous confirmation of successful labeling, allows for the determination of the degree of labeling, and can even identify the specific sites of modification. This guide will compare the properties of this compound with two widely used alternatives, Alexa Fluor 555 Azide and Cy3 Azide, and provide a framework for their validation by mass spectrometry.

Comparison of Fluorescent Azide Labels

The selection of a fluorescent label is often dictated by its photophysical properties, chemical reactivity, and compatibility with downstream analytical methods. Below is a summary of the key characteristics of this compound, Alexa Fluor 555 Azide, and Cy3 Azide.

PropertyThis compoundAlexa Fluor 555 AzideCy3 Azide
Excitation Max (nm) 555[1]~555555[2]
Emission Max (nm) 572[1]~565570[2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 155,000[1]Not specified150,000[2]
Quantum Yield Not specifiedNot specified0.31[2]
Molecular Weight ( g/mol ) 915.1[1]Not specified575.2 (as chloride salt)[2]
Solubility Water, DMSO, DMF[1]Not specifiedDMF, DMSO, DCM[2]
Reactivity Copper-catalyzed and copper-free click chemistry[1][3]Copper-catalyzed click chemistryCopper-catalyzed and copper-free click chemistry[4]
pH Sensitivity Insensitive from pH 4 to 10[1][3]Not specifiedInsensitive from pH 4 to 10[4]

Experimental Protocols

The following protocols provide a general framework for the labeling of a protein with an azide-functionalized fluorescent dye and subsequent validation by mass spectrometry. These protocols should be optimized for your specific protein and experimental setup.

Protein Labeling via Click Chemistry

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound (or alternative) dissolved in DMSO

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Reducing agent solution (e.g., sodium ascorbate)

  • Ligand (e.g., THPTA)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein: Ensure the alkyne-modified protein is in a buffer free of chelating agents like EDTA.

  • Prepare Click-Chemistry Cocktail: In a microcentrifuge tube, sequentially add the following, vortexing gently after each addition:

    • Azide-fluorophore solution (e.g., 5-10 molar excess over the protein)

    • Copper(II) sulfate solution (e.g., 50 µM final concentration)

    • Ligand (e.g., 250 µM final concentration)

    • Reducing agent (e.g., 2.5 mM final concentration, freshly prepared)

  • Labeling Reaction: Add the click-chemistry cocktail to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove excess dye and reaction components using a desalting column or by dialysis.

Mass Spectrometry Validation

This protocol outlines the steps for analyzing the labeled protein using mass spectrometry.

1. Intact Protein Analysis (Top-Down Approach)

  • Sample Preparation: Dilute the purified labeled protein in a solution compatible with mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile).

  • Mass Spectrometry: Analyze the sample by electrospray ionization mass spectrometry (ESI-MS).

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the intact mass of the protein. A successful labeling reaction will result in a mass shift corresponding to the mass of the attached fluorophore. The degree of labeling can be assessed by the presence of multiple species with different numbers of attached dyes.

2. Peptide Mapping (Bottom-Up Approach)

  • Protein Digestion:

    • Denature the labeled protein in a buffer containing a denaturant (e.g., urea (B33335) or guanidine (B92328) hydrochloride).

    • Reduce the disulfide bonds with a reducing agent (e.g., dithiothreitol, DTT).

    • Alkylate the free cysteines with an alkylating agent (e.g., iodoacetamide).

    • Digest the protein into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by reverse-phase liquid chromatography (LC).

    • Analyze the eluting peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database to identify the peptides.

    • Identify the peptide(s) modified with the fluorescent dye by looking for the corresponding mass shift. The MS/MS fragmentation pattern can be used to confirm the site of modification.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship of the components involved in the validation of this compound labeling.

experimental_workflow cluster_labeling Protein Labeling cluster_ms Mass Spectrometry Validation alkyne_protein Alkyne-Modified Protein click_reaction Click Chemistry Reaction alkyne_protein->click_reaction azide_dye This compound azide_dye->click_reaction purification Purification click_reaction->purification labeled_protein Labeled Protein intact_ms Intact Mass Analysis (Top-Down) labeled_protein->intact_ms digestion Proteolytic Digestion labeled_protein->digestion purification->labeled_protein data_analysis Data Analysis & Validation intact_ms->data_analysis peptide_ms Peptide Mapping (Bottom-Up) digestion->peptide_ms peptide_ms->data_analysis

Caption: Experimental workflow for labeling and validation.

signaling_pathway cluster_reagents Reactants cluster_reaction Bioorthogonal Reaction cluster_product Product cluster_validation Validation Protein Protein with Alkyne Group Click Click Chemistry (CuAAC or SPAAC) Protein->Click Fluorophore BP Fluor 555 with Azide Group Fluorophore->Click LabeledProtein Fluorescently Labeled Protein Click->LabeledProtein MassSpec Mass Spectrometry LabeledProtein->MassSpec

Caption: Logical relationship of labeling components.

Conclusion

This compound is a viable option for fluorescently labeling biomolecules through click chemistry, offering good water solubility and pH stability. When compared to Alexa Fluor 555 Azide and Cy3 Azide, it exhibits similar spectral properties. The ultimate choice of fluorescent azide will depend on the specific requirements of the experiment, including the desired photostability, brightness, and cost.

Regardless of the chosen fluorophore, mass spectrometry remains the gold standard for validating the success of the labeling reaction. Both top-down and bottom-up mass spectrometry approaches provide a high degree of confidence in the results, ensuring the reliability of subsequent biological experiments. The detailed protocols and comparative data in this guide are intended to assist researchers in making informed decisions for their labeling and validation workflows.

References

Spectral Overlap of BP Fluor 555 Azide with Common Fluorophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in multicolor fluorescence imaging and Förster Resonance Energy Transfer (FRET) studies, understanding the spectral properties of fluorophores is paramount. This guide provides a detailed comparison of BP Fluor 555 Azide (B81097), a bright and photostable orange-fluorescent dye, with other commonly used fluorophores in a similar spectral range: Alexa Fluor 555, Cy3, and DyLight 555.

BP Fluor 555 Azide is well-suited for excitation by 532 nm or 555 nm laser lines and can be visualized using standard TRITC (tetramethylrhodamine) filter sets.[1][2] Its azide functional group allows for its incorporation into biomolecules via copper-catalyzed or copper-free click chemistry reactions.

Spectral Properties Comparison

The selection of appropriate fluorophore combinations is critical to minimize spectral bleed-through and ensure accurate data collection. The table below summarizes the key spectral characteristics of this compound and its alternatives.

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)
This compound 555[1]572[1]
Alexa Fluor 555553 - 555[1][3][4]565 - 568[1][3][4]
Cy3550 - 555[2][5]568 - 570[2][5]
DyLight 555555565

Understanding Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore (the donor) overlaps with the excitation spectrum of another fluorophore (the acceptor). This phenomenon is the basis of FRET but can be a source of interference in multicolor imaging if not properly managed. The following diagram illustrates this principle.

Spectral_Overlap Spectral Overlap Concept cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore cluster_overlap Spectral Overlap Donor_Excitation Excitation Donor_Emission Emission Donor_Excitation->Donor_Emission Emits Light Overlap Emission of Donor overlaps with Excitation of Acceptor Donor_Emission->Overlap Acceptor_Excitation Excitation Acceptor_Emission Emission Acceptor_Excitation->Acceptor_Emission Emits Light Overlap->Acceptor_Excitation

Caption: Diagram illustrating the principle of spectral overlap.

Experimental Protocol for Assessing Spectral Overlap

To experimentally determine the degree of spectral overlap and potential bleed-through between two fluorophores, such as this compound and a green-emitting fluorophore like GFP, the following protocol for sequential imaging on a confocal microscope can be used.

Objective: To quantify the bleed-through of the donor fluorophore's emission into the acceptor fluorophore's detection channel.

Materials:

  • Cells or tissue sample labeled with both this compound (acceptor) and a donor fluorophore (e.g., GFP).

  • Confocal microscope with tunable laser lines and emission filters.

  • Image analysis software (e.g., ImageJ, FIJI).

Procedure:

  • Sample Preparation: Prepare the biological sample co-labeled with the donor and acceptor fluorophores according to standard protocols.

  • Microscope Setup:

    • Turn on the confocal microscope and allow the lasers to warm up.

    • Select the appropriate objective for your sample.

    • Set up two separate imaging channels:

      • Channel 1 (Donor): Excite with a laser line appropriate for the donor (e.g., 488 nm for GFP) and set the emission detection window to capture the donor's peak emission (e.g., 500-540 nm for GFP).

      • Channel 2 (Acceptor): Excite with a laser line appropriate for the acceptor (555 nm for this compound) and set the emission detection window to capture the acceptor's peak emission (e.g., 565-600 nm for this compound).

  • Sequential Imaging:

    • It is crucial to acquire images sequentially to avoid cross-excitation.

    • Step 1: Image the Donor. Acquire an image using only the donor excitation laser (e.g., 488 nm) and detect in both the donor and acceptor channels. The signal detected in the acceptor channel in this step represents the bleed-through from the donor.

    • Step 2: Image the Acceptor. Acquire an image using only the acceptor excitation laser (e.g., 555 nm) and detect in the acceptor channel.

  • Data Analysis:

    • Open the acquired images in your image analysis software.

    • For a region of interest (ROI) containing only the donor fluorophore, measure the mean fluorescence intensity in both the donor channel (IDonor in Donor Channel) and the acceptor channel (IBleed-through).

    • Calculate the percentage of bleed-through:

      • Bleed-through (%) = (IBleed-through / IDonor in Donor Channel) * 100

  • Correction (if necessary): If significant bleed-through is observed, spectral unmixing algorithms available in most confocal software can be used to correct the final images.

By following this protocol, researchers can quantitatively assess the spectral compatibility of this compound with other fluorophores in their specific experimental setup, ensuring the generation of high-quality, artifact-free multicolor images.

References

A Head-to-Head Comparison: Evaluating Cost-Effective Alternatives to BP Fluor 555 Azide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging click chemistry for biomolecular labeling, the selection of a fluorescent azide (B81097) is a critical decision that balances performance with budgetary constraints. This guide provides an objective comparison of commercially available alternatives to BP Fluor 555 Azide, focusing on cost-effectiveness, performance metrics, and supporting experimental protocols.

This analysis examines several key alternatives: Alexa Fluor™ 555 Azide, APDye™ 555 Azide, AZDye™ 555 Azide, and Cy3™ Azide. These alternatives are spectrally similar to this compound, making them compatible with existing instrumentation and filter sets designed for the 555 nm excitation and corresponding emission wavelengths.

Quantitative Performance and Cost Comparison

To facilitate a clear and data-driven decision, the following table summarizes the key performance indicators and approximate costs of this compound and its alternatives. Prices are based on publicly available information for a 1 mg quantity and may vary by vendor and over time.

FeatureThis compoundAlexa Fluor™ 555 AzideAPDye™ 555 AzideAZDye™ 555 AzideCy3™ Azide
Excitation Max (nm) 555[1]~555555[2]555[3][4]555[5][6]
Emission Max (nm) 572[1]~565572[2]572[4]570[5][6]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 155,000[1]150,000155,000[2]155,000[4]150,000[5][6]
Quantum Yield ~0.14 (for active ester)[7]~0.10[8]Not specifiedNot specified~0.31[5]
Price (USD/1mg) ~$183.00[1]~$1364.00 (for 0.5mg)[9]~$140.00[2]~$183.00[3]~$150.00 - $199.00[5][6]
Key Features Water-soluble, bright, photostable, pH insensitive (pH 4-10).[1][10]High photostability and brightness.[11]Water-soluble, bright, photostable, pH insensitive (pH 4-10).[2]Water-soluble, bright, photostable, pH insensitive (pH 4-10).[3]Water-soluble, pH insensitive (pH 4-10).[6]

Experimental Workflow for Comparative Analysis

To empirically validate the performance of these fluorescent azides in your specific application, a standardized experimental workflow is essential. The following diagram outlines a typical process for labeling an alkyne-modified biomolecule (e.g., a protein or nucleic acid) with a fluorescent azide via a copper-catalyzed click reaction (CuAAC), followed by fluorescence analysis.

G cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis prep_biomolecule Prepare Alkyne-Modified Biomolecule reaction_setup Set up Parallel Click Reactions (one for each azide) prep_biomolecule->reaction_setup Input prep_azides Prepare Stock Solutions of Fluorescent Azides prep_azides->reaction_setup Input add_reagents Add Biomolecule, Azide, CuSO4, and Reducing Agent reaction_setup->add_reagents incubation Incubate at Room Temperature add_reagents->incubation purification Purify Labeled Biomolecule (e.g., Size-Exclusion Chromatography) incubation->purification fluor_measurement Measure Fluorescence Intensity (Fluorometer) purification->fluor_measurement gel_analysis Analyze on SDS-PAGE or Agarose (B213101) Gel purification->gel_analysis microscopy Fluorescence Microscopy (if applicable) purification->microscopy

A typical workflow for comparing fluorescent azides.

Detailed Experimental Protocol: Copper-Catalyzed Click Chemistry (CuAAC)

This protocol provides a general framework for labeling alkyne-modified biomolecules with fluorescent azides. Optimization may be required for specific applications.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, DNA)

  • Fluorescent azide (this compound or alternative)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Ligand (e.g., TBTA or THPTA) - optional but recommended to improve reaction efficiency and reduce cell toxicity.

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

  • DMSO for dissolving azides

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of the fluorescent azide in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate (B8700270) in water (prepare fresh).

    • If using a ligand, prepare a 10 mM stock solution of TBTA or THPTA in DMSO.

  • Click Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the fluorescent azide stock solution. The final concentration of the azide should be in molar excess (typically 2-10 fold) to the alkyne.

    • If using a ligand, add it to the reaction mixture at a final concentration of 100-500 µM.

    • Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

    • Gently mix the components and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove the excess fluorescent azide and copper catalyst by purifying the labeled biomolecule using an appropriate method, such as size-exclusion chromatography, dialysis, or precipitation.

  • Analysis:

    • Fluorometry: Measure the fluorescence of the purified conjugate using a fluorometer to determine the labeling efficiency.

    • Gel Electrophoresis: Analyze the labeled biomolecule by SDS-PAGE (for proteins) or agarose gel electrophoresis (for nucleic acids) and visualize the fluorescence using a gel imager.

    • Fluorescence Microscopy: If the labeled biomolecule is to be used in cellular imaging, perform fluorescence microscopy to assess the signal intensity, localization, and photostability.

Signaling Pathway and Logical Relationships in Probe Selection

The decision-making process for selecting a fluorescent azide can be visualized as a logical flow, considering various experimental parameters and desired outcomes.

G cluster_input Experimental Considerations cluster_decision Probe Selection cluster_output Expected Outcome budget Budget Constraints select_bp This compound budget->select_bp Moderate Constraint select_alexa Alexa Fluor 555 Azide budget->select_alexa Low Constraint select_apdye APDye 555 Azide budget->select_apdye High Constraint select_azdye AZDye 555 Azide budget->select_azdye Moderate Constraint select_cy3 Cy3 Azide budget->select_cy3 High Constraint application Application (e.g., Microscopy, Flow Cytometry) photostability_req Photostability Requirement application->photostability_req brightness_req Signal Brightness Requirement application->brightness_req photostability_req->select_alexa Very High brightness_req->select_alexa Very High brightness_req->select_cy3 High (Good Quantum Yield) outcome_balanced Balanced Performance and Cost select_bp->outcome_balanced outcome_high_performance High-Performance Imaging select_alexa->outcome_high_performance outcome_cost_effective Cost-Effective Labeling select_apdye->outcome_cost_effective select_azdye->outcome_balanced select_cy3->outcome_balanced

Decision-making flowchart for fluorescent azide selection.

References

BP Fluor 555 Azide in Super-Resolution Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to achieve nanoscale resolution in their imaging experiments, the choice of fluorescent probe is paramount. This guide provides a detailed comparison of BP Fluor 555 Azide's performance in super-resolution microscopy, particularly in direct stochastic optical reconstruction microscopy (dSTORM), against common alternatives such as Alexa Fluor 555 Azide (B81097) and Cy3B Azide.

This compound is a bright, photostable, orange-fluorescent dye designed for click chemistry applications, making it a versatile tool for labeling biomolecules in super-resolution imaging.[1][2] It is spectrally similar to other popular dyes in the 555 nm range and is often marketed as an equivalent to Alexa Fluor 555.[1][2][3] This guide will delve into the quantitative performance metrics, experimental considerations, and provide a standardized protocol for utilizing these fluorophores in dSTORM.

Quantitative Performance Comparison

The performance of a fluorophore in localization-based super-resolution microscopy is determined by several key photophysical parameters. These include the number of photons emitted per switching event (brightness), the on/off duty cycle, and the number of switching cycles before photobleaching.[4] A higher photon count leads to better localization precision, while a low duty cycle is crucial for separating individual molecular signals.

FluorophoreExcitation Max (nm)Emission Max (nm)Photons per Switching EventOn/Off Duty CycleKey Characteristics for dSTORM
This compound ~555~565Data not available (expected to be similar to Alexa Fluor 555)Data not available (expected to be similar to Alexa Fluor 555)Bright and photostable orange-fluorescent dye for click chemistry.
Alexa Fluor 555 555580~2500LowAn exceptional dSTORM dye in the red range, emitting a high number of photons per switching cycle.[5] Considered a good dye for STORM.[5]
Cy3B 559570~1365 (in MEA buffer), ~2057 (in BME buffer)LowConsidered one of the best dyes for dSTORM imaging in the red range, demonstrating high performance.[5]

Note: The performance of fluorophores in dSTORM is highly dependent on the imaging buffer composition and the illumination conditions. The values presented above are from studies using different thiol-containing and oxygen-scavenging buffer systems.[4][5]

Experimental Protocols

Achieving high-quality super-resolution images requires meticulous sample preparation and imaging protocols. The following provides a general framework for labeling with an azide-functionalized dye via click chemistry and subsequent dSTORM imaging.

Click Chemistry Labeling of Biomolecules

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling alkyne-modified biomolecules with an azide-functionalized fluorescent dye.

Materials:

  • Alkyne-modified biological sample (e.g., proteins, nucleic acids)

  • This compound (or alternative azide dye)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving the dye

Procedure:

  • Prepare Dye Stock Solution: Dissolve the azide-functionalized dye in DMF or DMSO to a stock concentration of 10 mM.

  • Prepare Click-iT® Reaction Cocktail: In a microcentrifuge tube, add the following components in order:

    • PBS

    • Dye-azide solution (final concentration typically 2-50 µM)

    • Copper(II) sulfate (premixed with a ligand like THPTA to a final concentration of 50-100 µM)

    • Sodium ascorbate (freshly prepared, final concentration 2.5-5 mM)

  • Labeling Reaction: Add the reaction cocktail to the alkyne-modified sample and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the sample extensively with PBS to remove unreacted components.

dSTORM Imaging

This protocol outlines the general steps for acquiring dSTORM data.

Materials:

  • Labeled sample on a microscope coverslip

  • dSTORM imaging buffer (e.g., containing glucose oxidase, catalase, and a thiol like β-mercaptoethanol (BME) or mercaptoethylamine (MEA) in a buffer such as PBS)

  • Super-resolution microscope equipped with appropriate lasers (e.g., 561 nm for excitation) and a sensitive camera (EMCCD or sCMOS).

Procedure:

  • Sample Mounting: Mount the coverslip with the labeled sample onto a microscope slide with a small volume of dSTORM imaging buffer. Seal the sample to prevent oxygen entry.

  • Microscope Setup:

    • Place the slide on the microscope stage.

    • Use a low laser power to locate the region of interest.

  • Photoswitching and Imaging:

    • Increase the laser power to induce photoswitching of the fluorophores into a dark state.

    • Acquire a time series of thousands of images (typically 10,000-100,000 frames) at a high frame rate. Each frame will capture the stochastic reactivation and emission of a sparse subset of fluorophores.

  • Data Analysis: Process the acquired image series with a localization algorithm to determine the precise coordinates of each detected single-molecule event. Reconstruct the final super-resolution image from these localizations.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in a super-resolution microscopy experiment using click chemistry.

experimental_workflow cluster_labeling Click Chemistry Labeling cluster_imaging dSTORM Imaging alkyne Alkyne-modified Biomolecule labeled_sample Labeled Sample alkyne->labeled_sample azide BP Fluor 555 Azide azide->labeled_sample click_reagents CuSO4, Ligand, Sodium Ascorbate click_reagents->labeled_sample mounting Sample Mounting in dSTORM Buffer labeled_sample->mounting acquisition Image Acquisition (Time Series) mounting->acquisition reconstruction Image Reconstruction acquisition->reconstruction

Caption: Experimental workflow for super-resolution microscopy.

photoswitching_principle ON ON ON->ON OFF OFF ON->OFF High Power Excitation

Caption: Principle of fluorophore photoswitching in dSTORM.

References

A Head-to-Head Comparison of Orange Fluorescent Azide Dyes for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of chemical biology and drug development, the precise labeling and visualization of biomolecules are paramount. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, has emerged as a powerful tool for attaching fluorescent probes to proteins, nucleic acids, and other cellular targets. For researchers working in the orange spectral range, a variety of azide-functionalized dyes are available, each with distinct photophysical properties. This guide provides a comparative overview of BP Fluor 555 Azide (B81097) against other popular orange dyes—Alexa Fluor 555 Azide, Cy3 Azide, and TAMRA Azide—to facilitate an informed decision for your specific research needs.

Quantitative Comparison of Photophysical Properties

The selection of a fluorescent dye is often a trade-off between brightness, photostability, and cost. The quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a critical determinant of a dye's brightness. The following table summarizes the key photophysical properties of BP Fluor 555 Azide and its common alternatives. While a specific quantum yield for this compound is not publicly disclosed, it is marketed as a bright and photostable alternative to Alexa Fluor 555 and Cy3.[1][2][3] BroadPharm, the manufacturer of BP Fluor 555, states that it is an "Alexa Fluor 555 equivalent".[4]

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
This compound 555[5]572[5]155,000[5]Not specified, but described as high[1][2]
Alexa Fluor 555 Azide 555565150,000[6]~0.10[7]
Cy3 Azide 555[8]570[8]150,000[8]0.31[8][9]
TAMRA Azide 541[10][11]567[10][11]84,000[10][11]0.10[10][11][12]

Note: The quantum yield of fluorescent dyes can be influenced by the local environment, including solvent, pH, and conjugation to a biomolecule. The values presented here are for the free dye in solution under standard conditions.

Experimental Protocol: Relative Quantum Yield Determination

The quantum yield of a fluorescent dye is typically determined using a comparative method, referencing a standard with a known quantum yield. This approach is accessible with standard laboratory equipment.[10][12][13]

Objective: To determine the relative fluorescence quantum yield of an unknown dye (e.g., this compound) using a reference standard (e.g., Rhodamine 6G, with a known quantum yield of 0.95 in ethanol).

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol (B145695) or phosphate-buffered saline, pH 7.4)

  • Fluorescent standard (e.g., Rhodamine 6G)

  • Unknown fluorescent dye (e.g., this compound)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the reference standard and the unknown dye in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the unknown dye, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength in a 1 cm path length cuvette. This low concentration range is crucial to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the standard and the unknown sample absorb light.

  • Measure Fluorescence Emission: For each dilution, record the fluorescence emission spectrum using the spectrofluorometer. Ensure that the excitation wavelength is the same as that used for the absorbance measurements. The emission spectra should be corrected for the wavelength-dependent sensitivity of the detector.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data and Determine Slopes: For both the reference standard and the unknown dye, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear. Determine the slope of each line using linear regression.

  • Calculate Quantum Yield: The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation:

    Φ_x = Φ_std * (Slope_x / Slope_std) * (n_x² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Slope_x and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the unknown and the standard, respectively.

    • n_x and n_std are the refractive indices of the solvents used for the unknown and the standard, respectively (if the solvents are the same, this term becomes 1).

Visualizing the Click Chemistry Workflow

The following diagram illustrates the general workflow for labeling a target protein with an azide-functionalized fluorescent dye via a copper-catalyzed click reaction.

Click_Chemistry_Workflow cluster_Preparation Preparation cluster_Reaction Click Reaction cluster_Purification_Analysis Purification & Analysis Target_Protein Target Protein with Alkyne Group Reaction_Mixture Reaction Mixture: Protein + Dye + Cu(I) Catalyst + Ligand Target_Protein->Reaction_Mixture Add Azide_Dye Fluorescent Azide Dye Azide_Dye->Reaction_Mixture Add Purification Purification (e.g., SEC, Dialysis) Reaction_Mixture->Purification Incubate Analysis Analysis (e.g., SDS-PAGE, Spectroscopy) Purification->Analysis Characterize

Caption: A simplified workflow for labeling an alkyne-modified protein with an azide-functionalized fluorescent dye using CuAAC.

Conclusion

The choice of an orange fluorescent azide dye is a critical decision in experimental design. While Cy3 Azide offers the highest reported quantum yield among the compared dyes, this compound and Alexa Fluor 555 Azide are positioned as highly photostable and bright alternatives.[1][2] TAMRA Azide, though a well-established dye, exhibits a lower quantum yield and molar extinction coefficient. Ultimately, the optimal dye will depend on the specific application, instrumentation, and the acceptable trade-off between performance and cost. For demanding imaging applications requiring high photostability, this compound and Alexa Fluor 555 Azide represent excellent choices, while for applications where absolute brightness is the primary concern, Cy3 Azide may be advantageous.

References

BP Fluor 555 Azide: A Comparative Guide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BP Fluor 555 Azide (B81097), a bright, orange-fluorescent dye, and its applications in bioorthogonal labeling. Through a detailed comparison with its alternatives, supported by experimental data and protocols, this document serves as a valuable resource for researchers selecting fluorescent probes for their experimental needs.

Performance Comparison of BP Fluor 555 Azide and Alternatives

This compound is a water-soluble fluorescent probe with an excitation maximum at 555 nm and an emission maximum at 572 nm. It is frequently marketed as an equivalent to Alexa Fluor 555, offering comparable performance in terms of brightness and photostability. This makes it a cost-effective alternative for many applications. Below is a summary of its key properties compared to other commercially available azide dyes in the same spectral range.

FeatureThis compoundAlexa Fluor 555 AzideCy3 Azide
Excitation Max (nm) 555555~550
Emission Max (nm) 572~565~570
Molar Extinction Coefficient (cm⁻¹M⁻¹) 155,000~150,000~150,000
Quantum Yield Data not available0.10Data varies
Photostability HighSignificantly more photostable than Cy3Less photostable than Alexa Fluor 555
Key Advantages Cost-effective alternative to Alexa Fluor 555, high brightness and photostability.High photostability, less self-quenching at high degrees of labeling.Established dye, widely cited in literature.
Considerations Direct quantum yield data is not readily available.Higher cost compared to some alternatives.Prone to photobleaching and dye aggregation, which can diminish fluorescence.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are protocols for common applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a sodium azide-free buffer

  • This compound

  • 1.5x Protein Labeling Buffer (containing aminoguanidine)

  • Ascorbic acid stock solution (50 mM in water, freshly prepared)

  • Copper(II)-TBTA stock solution (10 mM in 55% DMSO)

  • DMSO

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Preparation: Determine the total reaction volume based on the amount of modified protein. The volume of the protein solution should not exceed one-third of the total reaction volume.

  • Reagent Calculation: Calculate the required volumes of each reagent. A 3-fold molar excess of the dye is recommended.

  • Reaction Setup: a. In a microcentrifuge tube, add the alkyne-modified protein solution. b. Add the 1.5x Protein Labeling Buffer and vortex briefly. c. Add the calculated volume of this compound stock solution (10 mM in DMSO) and vortex thoroughly.

  • Degassing (Recommended): To prevent oxidation of the copper catalyst, degas the reaction mixture by bubbling inert gas through the solution for 30-60 seconds.

  • Catalyst Addition: a. Add the required volume of the freshly prepared ascorbic acid stock solution and vortex briefly. b. Add the Copper(II)-TBTA stock solution. c. Flush the headspace of the tube with inert gas and cap it tightly.

  • Incubation: Vortex the mixture thoroughly and incubate at room temperature for 1-4 hours, or overnight if necessary.

  • Purification: Purify the labeled protein from unreacted dye and catalyst using size-exclusion chromatography or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells with a DBCO-functionalized fluorophore, which is an alternative to using an azide-functionalized dye for alkyne-modified targets. The principle of SPAAC remains the same for this compound reacting with a cyclooctyne-modified target.

Materials:

  • Cells with azide-modified surface glycans (e.g., after incubation with an azido (B1232118) sugar)

  • BP Fluor 555-DBCO (or other strained alkyne derivative)

  • Hank's Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in a suitable imaging dish or plate.

  • Staining Solution Preparation: Prepare a working solution of BP Fluor 555-DBCO in pre-warmed HBSS. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.

  • Labeling: a. Aspirate the cell culture medium and wash the cells once with pre-warmed PBS. b. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing: Aspirate the staining solution and wash the cells three times with PBS to remove any unreacted dye.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for the 555 nm excitation and corresponding emission.

Visualizing the Workflow

Diagrams created using Graphviz illustrate the key processes involved in the application of this compound.

CuAAC_Workflow cluster_reactants Reactants cluster_catalysts Catalysts cluster_reaction Click Reaction cluster_product Product Protein_Alkyne Alkyne-Modified Protein Click CuAAC Reaction Protein_Alkyne->Click BPF555_Azide BP Fluor 555 Azide BPF555_Azide->Click Copper Cu(I) Copper->Click Ligand TBTA Ligand Ligand->Copper Ascorbate Sodium Ascorbate Ascorbate->Copper Reduces Cu(II) to Cu(I) Labeled_Protein Fluorescently Labeled Protein Click->Labeled_Protein

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

SPAAC_Workflow cluster_reactants Reactants cluster_reaction Click Reaction cluster_product Product Cell_Azide Azide-Modified Cell Surface Click SPAAC Reaction (Copper-Free) Cell_Azide->Click BPF555_DBCO BP Fluor 555 DBCO BPF555_DBCO->Click Labeled_Cell Fluorescently Labeled Cell Click->Labeled_Cell

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Safety Operating Guide

Proper Disposal Procedures for BP Fluor 555 Azide

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of BP Fluor 555 Azide (B81097) are critical for laboratory safety due to the compound's azide functional group. Azides are highly reactive, potentially explosive, and toxic. Adherence to proper disposal protocols is essential to mitigate risks of personal injury and environmental contamination. This guide provides detailed operational and disposal plans for researchers, scientists, and drug development professionals.

Core Safety Principles

Before initiating any disposal procedure, it is imperative to understand the primary hazards associated with azido (B1232118) compounds:

  • Explosivity : While organic azides are generally less shock-sensitive than heavy metal azides, they can decompose explosively with heat, friction, or shock.

  • Toxicity : Azide compounds are acutely toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

  • Reactivity with Acids : Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and heavy metals (especially lead and copper, which can form highly explosive metal azides). Do not use metal spatulas for handling neat azide compounds.

Disposal Decision Workflow

The primary decision for the disposal of BP Fluor 555 Azide is whether to opt for direct disposal as hazardous waste or to perform a chemical deactivation (quenching) of the azide functionality prior to disposal. The appropriate choice depends on the concentration and quantity of the waste.

G start This compound Waste decision Concentrated or Bulk Quantities? start->decision direct_disposal Direct Disposal as Hazardous Waste decision->direct_disposal Yes dilute_solution Dilute Solution (<1% w/v) or Small Quantity (<10 mg) decision->dilute_solution No final_disposal Dispose as Chemical Waste direct_disposal->final_disposal dilute_solution->direct_disposal No deactivation Chemical Deactivation (Quenching) dilute_solution->deactivation Yes deactivation->final_disposal

Disposal decision workflow for this compound.

Option 1: Direct Disposal as Hazardous Waste

This is the most straightforward and recommended method for concentrated solutions, bulk quantities, or waste mixed with other hazardous chemicals.

Procedural Steps:
  • Segregation : Collect all waste containing this compound, including contaminated personal protective equipment (PPE), pipette tips, and vials, in a dedicated and clearly labeled waste container.

  • Container : Use a compatible, non-metallic (e.g., polyethylene) container with a secure screw-top cap.

  • Labeling : Clearly label the container as "Hazardous Waste: Contains Organic Azide (this compound)" and list all other chemical constituents.

  • Storage : Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.

  • Collection : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Option 2: Chemical Deactivation (Quenching)

For small quantities of dilute solutions of this compound, chemical deactivation can be performed to convert the hazardous azide group into a more stable amine. The Staudinger reaction is a mild and effective method for this transformation.[1] This procedure should always be performed in a certified chemical fume hood.

Experimental Protocol: Staudinger Reduction of this compound

This protocol details the reduction of the azide to an amine using triphenylphosphine (B44618) (PPh₃).

MaterialPurpose
This compound waste solutionSubstance to be treated
Triphenylphosphine (PPh₃)Reducing agent
Tetrahydrofuran (THF) or AcetonitrileReaction solvent
Deionized WaterFor hydrolysis
Stir plate and magnetic stir barFor mixing
Round-bottom flaskReaction vessel
Appropriate PPE (lab coat, gloves, safety glasses)Personal protection
  • Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound waste in a suitable solvent such as THF or acetonitrile.

  • Addition of Reducing Agent : While stirring, add a 1.5 molar excess of triphenylphosphine to the solution. The reaction is generally exothermic and will be accompanied by the evolution of nitrogen gas.

  • Reaction : Allow the reaction to stir at room temperature for at least 2-3 hours to ensure the complete formation of the intermediate iminophosphorane. The reaction progress can be monitored by the cessation of gas evolution.

  • Hydrolysis : Add an equal volume of deionized water to the reaction mixture to hydrolyze the iminophosphorane to the corresponding amine and triphenylphosphine oxide.

  • Final Stirring : Stir the mixture for an additional hour to ensure complete hydrolysis.

  • Waste Collection : The resulting solution, now containing the much less hazardous BP Fluor 555 amine and triphenylphosphine oxide, should be collected in a designated hazardous waste container for organic waste.

  • Final Disposal : Label the container appropriately and arrange for disposal through your institution's EHS department.

G cluster_0 Staudinger Reduction Workflow start This compound in Solvent add_pph3 Add Triphenylphosphine (1.5 eq.) start->add_pph3 react Stir at RT (2-3 hrs) (Nitrogen gas evolves) add_pph3->react hydrolyze Add Water react->hydrolyze stir Stir for 1 hr hydrolyze->stir collect Collect Waste (BP Fluor 555 Amine + PPh3=O) stir->collect

Workflow for the chemical deactivation of this compound.
Quantitative Data Summary

ParameterValue
This compound
Molecular Weight~915 g/mol
Excitation Maximum~555 nm
Emission Maximum~572 nm
Triphenylphosphine (PPh₃)
Molecular Weight262.29 g/mol
Recommended Molar Excess1.5 equivalents
Reaction Conditions
SolventTHF or Acetonitrile
TemperatureRoom Temperature
Reaction Time (Reduction)2-3 hours
Reaction Time (Hydrolysis)1 hour

Disclaimer : This guide is intended for informational purposes only and should be used in conjunction with your institution's specific safety and disposal protocols. Always consult the Safety Data Sheet (SDS) for this compound and other reagents before handling. Perform a thorough risk assessment before starting any chemical procedure.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.